P-Coumaric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901076 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-98-4, 7400-08-0 | |
| Record name | trans-4-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaric acid | |
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| Record name | p-Coumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04066 | |
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| Record name | p-coumaric acid | |
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| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |
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| Record name | P-COUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |
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| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of P Coumaric Acid
Plant Biosynthesis Pathways
In plants, the synthesis of p-coumaric acid is intricately linked with primary metabolism, originating from the shikimate pathway and proceeding through the general phenylpropanoid pathway.
Shikimate Pathway as the Primary Precursor
The shikimate pathway is the fundamental metabolic route for the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in plants, fungi, and bacteria. wikipedia.orgnih.gov This seven-step pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnih.gov The pathway proceeds through several intermediates, including shikimate, to ultimately yield chorismate. wikipedia.org Chorismate is a critical branch point, leading to the synthesis of L-phenylalanine and L-tyrosine, which are the direct precursors for the phenylpropanoid pathway and, consequently, for this compound. nih.govrsc.orgresearchgate.net The entire pathway to chorismate is located within the plastids. rsc.org
Role of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) in this compound Formation
Two primary enzymatic routes lead to the formation of this compound from aromatic amino acids.
The most common pathway in higher plants involves the deamination of L-phenylalanine. rsc.orgwikipedia.org The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia (B1221849). wikipedia.orgnih.gov This reaction is a crucial control point that directs the flow of carbon from primary metabolism into the vast network of secondary phenylpropanoid products. nih.gov
Alternatively, some organisms, including certain bacteria and to a lesser extent some plants, can directly synthesize this compound from L-tyrosine. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by Tyrosine Ammonia-Lyase (TAL) , which carries out a non-oxidative deamination of L-tyrosine to produce this compound. nih.govresearchgate.net This one-step conversion is more direct than the two-step process starting from L-phenylalanine. nih.gov Some bifunctional enzymes, known as Phenylalanine/Tyrosine Ammonia Lyases (PTALs), can utilize both amino acids as substrates. nih.gov
Cinnamate (B1238496) 4-Hydroxylase (C4H) and Para-Hydroxylation of Cinnamic Acid
Following the formation of trans-cinnamic acid via the PAL-catalyzed reaction, the next step is a para-hydroxylation to yield this compound. nih.govtaylorandfrancis.com This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. nih.govresearchgate.net C4H is typically associated with the endoplasmic reticulum and requires a redox partner, NADPH-cytochrome P450 reductase (CPR), to donate electrons for the reaction. researchgate.netmdpi.com The enzyme specifically introduces a hydroxyl group at the C4 position of the aromatic ring of trans-cinnamic acid. nih.gov This step is vital as this compound is the precursor for a multitude of essential plant compounds, including flavonoids, lignin (B12514952), and other hydroxycinnamic acids. nih.govresearchgate.net
| Enzyme | Substrate | Product | Pathway Step |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid | First step in the main phenylpropanoid pathway |
| Tyrosine Ammonia-Lyase (TAL) | L-Tyrosine | This compound | Direct one-step synthesis |
| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic Acid | This compound | Hydroxylation step following PAL activity |
Conjugation of this compound with Other Molecules in Plants (e.g., Amides, Esters, Polyamines)
In plant tissues, this compound rarely accumulates in its free form. Instead, it is typically found conjugated with a variety of other molecules, forming derivatives such as esters or amides. nih.govnih.govresearchgate.net These conjugation reactions are crucial for the storage, transport, and function of this compound within the plant. Common conjugation partners include:
Amides: this compound can form amide bonds with amino acids (e.g., p-coumaroyltyrosine, p-coumaroylaspartate) and polyamines like putrescine, spermidine, and spermine. nih.gov These compounds, known as hydroxycinnamic acid amides (HCAAs) or phenolamides, play significant roles in plant development, reproduction, and defense against stress. nih.gov
Esters: It can be esterified with small molecules like alcohols, monosaccharides (forming glycosides), and organic acids. researchgate.net this compound is also a key component of structural polymers in the plant cell wall, where it is ester-linked to polysaccharides and lignin. researchgate.net
Microbial Biosynthesis and Biotransformation of this compound
The biotechnological production of this compound using engineered microorganisms offers a sustainable alternative to extraction from plants or chemical synthesis. nih.gov
De Novo Biosynthesis in Engineered Microbes (e.g., E. coli, Corynebacterium glutamicum)
De novo biosynthesis of this compound from simple carbon sources like glucose has been successfully achieved in several microbial hosts, most notably Escherichia coli and Corynebacterium glutamicum. mdpi.comnih.gov
In Escherichia coli , metabolic engineering strategies have focused on two main pathways:
The L-Tyrosine Pathway: This is often the preferred route due to its simplicity. It involves introducing a gene encoding a highly active Tyrosine Ammonia-Lyase (TAL). nih.gov The host's native shikimate pathway is engineered to overproduce the precursor L-tyrosine, which is then converted directly into this compound by the heterologous TAL enzyme. nih.govconsensus.app Researchers have identified and characterized novel TALs from various bacteria to improve conversion efficiency. nih.gov
The L-Phenylalanine Pathway: This route mimics the common plant pathway. It requires the introduction of two heterologous genes: one for Phenylalanine Ammonia-Lyase (PAL) to convert L-phenylalanine to trans-cinnamic acid, and another for Cinnamate 4-Hydroxylase (C4H) along with its redox partner (CPR) to produce this compound. mdpi.comnih.govnih.gov This pathway is more complex to engineer due to the membrane-bound nature of plant C4H. mdpi.comresearchgate.net
In Corynebacterium glutamicum , a microbe known for its ability to produce amino acids, efforts have also focused on the L-tyrosine-dependent pathway. nih.govresearchgate.net Engineering strategies include:
Expressing a heterologous TAL gene, for instance, from Flavobacterium johnsoniae. nih.gov
Optimizing the native shikimate pathway to increase the carbon flux towards L-tyrosine. nih.govresearchgate.net
Eliminating competing pathways, such as by reducing the biosynthesis of L-phenylalanine and L-tryptophan and deleting genes responsible for the degradation of this compound. nih.govresearchgate.net
These efforts have led to significant titers of this compound, demonstrating the potential of microbial cell factories for its industrial production. nih.gov
| Microbial Host | Biosynthetic Pathway Engineered | Key Enzymes Introduced | Reported Titer (Example) |
| Escherichia coli | L-Tyrosine Pathway | Tyrosine Ammonia-Lyase (TAL) | 2.35 g/L nih.gov |
| Escherichia coli | L-Phenylalanine Pathway | Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), Cytochrome P450 Reductase (CPR) | 1.5 g/L nih.gov |
| Corynebacterium glutamicum | L-Tyrosine Pathway | Tyrosine Ammonia-Lyase (TAL) | 661 mg/L nih.gov |
Microbial Degradation and Catabolic Pathways
The biodegradation of this compound is a key process in the carbon cycle, and various microorganisms have been identified that can metabolize this compound through different catabolic pathways.
Bacillus megaterium : This bacterium metabolizes this compound into several products. nih.gov Screening studies have shown that B. megaterium can convert this compound into 4-vinylphenol (B1222589). nih.gov The proposed mechanism involves a nonoxidative enzymatic tautomerization of this compound to a vinylogous beta-keto acid intermediate, which then decarboxylates to form 4-vinylphenol. nih.gov Another species, Bacillus subtilis B55, has also been shown to effectively degrade this compound, with a degradation rate of 72.41% in laboratory solutions. nih.gov
Curvularia lunata : This fungus transforms this compound into 4-hydroxybenzoic acid and a dimer, 5-[(E)-2-carboxyethenyl]-2,3-dihydro-2-(4-hydroxyphenyl)-3-benzofurancarboxylic acid. nih.gov The presence of peroxidase and laccase activities in extracts of C. lunata suggests that these enzymes may be involved in the dimerization of this compound through a one-electron oxidation mechanism. nih.gov
Paecilomyces variotii : This ascomycete fungus degrades this compound into three main phenolic metabolites: p-hydroxybenzaldehyde, p-hydroxybenzoic acid, and protocatechuic acid. nih.govresearchgate.net In this catabolic pathway, p-hydroxybenzoic acid accumulates as the major degradation product in the medium. nih.gov The process involves the conversion of this compound to p-hydroxybenzaldehyde, which is then oxidized to p-hydroxybenzoic acid, and subsequently hydroxylated to protocatechuic acid. nih.govresearchgate.net
Table 1: Microbial Degradation Products of this compound
| Microorganism | Key Degradation Products | Relevant Enzymes/Pathways | Reference |
|---|---|---|---|
| Bacillus megaterium | 4-Vinylphenol, 4-Hydroxybenzoic acid, Caffeic acid, Protocatechuic acid | Nonoxidative enzymatic tautomerization and decarboxylation | nih.gov |
| Curvularia lunata | 4-Hydroxybenzoic acid, this compound dimer | Peroxidase, Laccase (implicated in dimerization) | nih.gov |
| Paecilomyces variotii | p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid, Protocatechuic acid | Catabolic pathway leading to accumulation of p-hydroxybenzoic acid | nih.govresearchgate.net |
Enzymatic Biotransformations (e.g., Decarboxylase Activities in Lactobacillus plantarum)
The enzymatic biotransformation of this compound is a significant metabolic process in various bacteria, particularly in Lactobacillus plantarum. This bacterium possesses a phenolic acid decarboxylase (PDC) that catalyzes the non-oxidative decarboxylation of hydroxycinnamic acids. researchgate.netnih.gov
The PDC enzyme from L. plantarum is substrate-inducible and converts this compound into 4-vinylphenol. oup.com This transformation is a key mechanism for the bacterium to mitigate the toxicity of hydroxycinnamic acids. researchgate.net The enzyme is also capable of decarboxylating other hydroxycinnamic acids such as caffeic acid and ferulic acid. researchgate.net Kinetic analyses have revealed that the enzyme has a significantly higher affinity (a 14-fold lower K(M) value) for ferulic acid compared to p-coumaric and caffeic acids. researchgate.net
Structural studies of the PDC from Lactobacillus plantarum (LpPDC) show that its global fold is a flattened β-barrel that surrounds an internal cavity. nih.gov Within this active site, specific amino acid residues are crucial for catalysis. The proposed two-step catalytic mechanism involves Glu71 in proton transfer, while Tyr18 and Tyr20 are involved in orienting the substrate and releasing the CO2 product. nih.gov
Interestingly, research indicates that L. plantarum possesses more than one enzyme for phenolic acid metabolism. nih.gov Knockout studies of the primary pdc gene revealed that the mutant strain could still weakly metabolize this compound, suggesting the presence of a second phenolic acid decarboxylase. nih.gov This secondary enzyme is more effectively induced by ferulic acid. nih.gov
Identification of Gene Clusters in Microbial this compound Biosynthesis (e.g., Kutzneria albida cma cluster)
The biosynthesis of this compound in some microorganisms is directed by specific biosynthetic gene clusters (BGCs). In the actinomycete Kutzneria albida, a BGC named the cma cluster has been identified as being responsible for this compound production. nih.govresearchgate.net This was confirmed through heterologous expression of the cma cluster and in vitro assays using the recombinant Cma proteins. nih.gov
The cma cluster's biosynthetic pathway is notable for its use of a diazotization-dependent deamination mechanism. nih.govnih.gov This pathway is analogous to that of the avenalumic acid (ava) biosynthetic gene cluster, to which the cma cluster is related. researchgate.netnih.gov
The proposed biosynthetic pathway in the Cma system is as follows nih.gov:
The process begins with 3,4-dihydroxybenzoic acid (3,4-AHBA), which is synthesized by the enzymes CmaH and CmaI.
CmaA1 loads 3,4-AHBA onto the holo-carrier protein CmaA3.
A type II polyketide synthase (PKS), composed of four Cma proteins (CmaA4, CmaA5, CmaB, and CmaG), then synthesizes 3-aminocoumaric acid from the 3,4-AHBA-CmaA3 complex and malonyl-CmaA2.
The ATP-dependent diazotase, CmaA6, catalyzes the diazotization of 3-aminocoumaric acid using nitrous acid, forming 3-diazocoumaric acid. nih.govresearchgate.net
Finally, this compound is synthesized via denitrification. nih.gov
This discovery has deepened the understanding of both the highly reducing type II polyketide synthase systems and the unique diazotization-dependent deamination pathway for producing natural products like this compound. nih.gov
Metabolism and Bioavailability in Mammalian Systems
Absorption and Distribution Mechanisms
In mammalian systems, ingested this compound is rapidly absorbed from the gastrointestinal tract. researchgate.net Studies in rats have shown that after oral administration, this compound appears quickly in the portal vein in its intact form. epa.gov The peak serum concentration (Cmax) of intact this compound in the portal vein was observed just 10 minutes after dosing. epa.gov This indicates a much higher absorption efficiency compared to other phenolic acids like gallic acid, with the relative bioavailability of this compound being about 70 times greater. epa.gov
Pharmacokinetic studies in mice also confirm its rapid absorption. researchgate.net The absorption of this compound is not limited to the intestines; it can also be absorbed from the stomach. researchgate.net The transport of this compound across intestinal cells is thought to be mediated, at least in part, by monocarboxylic acid transporters (MCT). epa.gov
Conjugation and Biotransformation in the Gut and Liver
Following absorption, this compound undergoes extensive biotransformation, primarily in the gut and liver. researchgate.netnih.gov The main metabolic pathways are conjugation reactions, including glucuronidation and sulfation. researchgate.net In Caco-2 cells, an in vitro model of the intestinal epithelium, this compound was found to be very stable, with only trace amounts of its glucuronidated, methylated, and sulfated forms being detected. nih.gov However, in vivo, these conjugated metabolites are the primary forms found in plasma and urine. researchgate.net
The liver is a key site for the metabolism of this compound. nih.gov Studies using perfused rat livers have shown that this compound can influence hepatic metabolism, for instance, by inhibiting gluconeogenesis from lactate (B86563) and alanine (B10760859). nih.gov This effect is primarily attributed to the inhibition of pyruvate (B1213749) transport into the mitochondria. nih.gov In the liver, this compound can also enhance the expression of proteins involved in lipid metabolism and fatty acid oxidation, such as hormone-sensitive lipase (B570770) (HSL) and carnitine palmitoyltransferase-1 (CPT1), by activating peroxisome proliferator-activated receptor α (PPARα). mdpi.com
Impact of Gut Microbiota on this compound Metabolism
The gut microbiota plays a crucial role in the metabolism and bioavailability of this compound. Gut bacteria can metabolize dietary phenolic compounds, leading to the formation of various metabolites. rsc.org For instance, after fermentation by gut microbiota, this compound is one of the major metabolites detected from the breakdown of phenolic compounds in colored rice. rsc.org
The interaction is bidirectional. Ingested this compound can modulate the composition and function of the gut microbiota. nih.govmdpi.com Studies in mice have shown that this compound can alter the gut microbial community, for example, by increasing the relative abundance of beneficial genera like Lactobacillus and Akkermansia and reducing the abundance of others like Ruminococcaceae. mdpi.com It has also been observed to reduce the abundance of pro-inflammatory-associated microbiota such as Morganella and Serratia. nih.gov This modulation of the gut microbiota is linked to the systemic effects of this compound, as these microbial shifts are correlated with changes in serum metabolites involved in pathways like glucose and tyrosine metabolism. nih.gov Furthermore, the gut microbiota can be stimulated to produce this compound; for example, zinc supplementation was shown to increase the abundance of Blautia producta, which in turn promotes the generation of this compound. nih.gov
Table 2: Pharmacokinetic Parameters of this compound in Mammals
| Parameter | Value/Observation | Species | Reference |
|---|---|---|---|
| Time to Peak Concentration (tmax) | 10 minutes (in portal vein) | Rat | epa.gov |
| Peak Concentration (Cmax) | 165.7 µmol/L (in portal vein) | Rat | epa.gov |
| Absorption Site | Stomach and intestines | Mouse | researchgate.net |
| Primary Metabolic Pathways | Glucuronidation, Sulfation | General | researchgate.net |
| Key Metabolic Organs | Gut, Liver | General | researchgate.netnih.gov |
Biological Activities and Molecular Mechanisms of P Coumaric Acid
Antioxidant Mechanisms
p-Coumaric acid (p-CA), a phenolic compound belonging to the hydroxycinnamic acid family, is widely distributed in various plants, fruits, and vegetables. mdpi.comnih.gov Extensive research has highlighted its significant antioxidant properties, which are attributed to its unique chemical structure and its ability to modulate cellular antioxidant systems. mdpi.comnih.gov
Free Radical Scavenging Properties
The primary antioxidant activity of this compound stems from its direct ability to scavenge free radicals. This capacity is largely attributed to its phenyl hydroxyl group, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. mdpi.comnih.gov This action helps to mitigate the damaging effects of oxidative stress on cells and tissues. mdpi.comnih.gov
The free radical scavenging activity of this compound has been demonstrated through various in vitro and in vivo studies. mdpi.comnih.gov It has been shown to effectively scavenge different types of free radicals, thereby preventing lipid peroxidation and protecting against oxidative damage to vital molecules like DNA. mdpi.comnih.gov Theoretical studies have explored the mechanisms of this scavenging activity, suggesting that processes like hydrogen atom transfer (HAT) are key to its efficacy. researchgate.netmdpi.com
Modulation of Endogenous Antioxidant Enzymes (e.g., SOD, GPx, CAT, Nrf2/HO-1 pathway)
Beyond direct radical scavenging, this compound exerts its antioxidant effects by enhancing the body's own defense systems. It achieves this by modulating the activity and expression of several key endogenous antioxidant enzymes. mdpi.comnih.govrevistanefrologia.comresearchgate.netnih.gov
Key enzymes influenced by this compound include:
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Studies have shown that p-CA treatment can significantly increase SOD activity. nih.govrevistanefrologia.comresearchgate.netscispace.com
Glutathione (B108866) Peroxidase (GPx): GPx is a crucial enzyme that reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH). This compound has been found to enhance GPx activity. nih.govrevistanefrologia.comresearchgate.netscispace.com
Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen. Research indicates that p-CA can elevate CAT levels and activity. nih.govrevistanefrologia.comresearchgate.netscispace.com
A critical pathway through which this compound upregulates these antioxidant enzymes is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway . nih.govresearchgate.netnih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.commdpi.com Under conditions of oxidative stress, this compound can promote the activation of Nrf2, leading to its translocation to the nucleus and subsequent induction of antioxidant genes, including those for SOD, GPx, CAT, and HO-1. nih.govresearchgate.netnih.govmdpi.com This activation helps to restore redox balance and protect cells from oxidative damage. researchgate.netnih.gov
Protection Against Oxidative Stress in Cellular and In Vivo Models
The practical implications of this compound's antioxidant mechanisms are evident in its protective effects in various experimental models of oxidative stress.
In cellular models , this compound has demonstrated the ability to protect different cell types from oxidative damage induced by various agents. For instance, it has been shown to:
Protect cultured endothelial cells against oxidative stress induced by high glucose and free fatty acids. mdpi.commdpi.com
Minimize oxidative stress in keratinocytes exposed to ultraviolet (UV) radiation. mdpi.commdpi.com
Mitigate the effects of hydrogen peroxide-induced oxidative stress in lens epithelial cells. mdpi.commdpi.com
Suppress intracellular ROS generation in PC12 cells. researchgate.net
In in vivo models , this compound has consistently shown protective effects against oxidative stress-induced damage in various organs. For example, studies in rat models have demonstrated that p-CA can:
Reduce basal oxidative DNA damage in the colonic mucosa more effectively than vitamin E. mdpi.commdpi.com
Protect the kidneys against ischemia-reperfusion injury by reducing oxidative stress markers and enhancing antioxidant enzyme activities. revistanefrologia.com
Alleviate bisphenol A-induced hepatotoxicity by restoring redox balance and enhancing antioxidant enzyme activities. researchgate.netnih.gov
Mitigate the adverse effects of isoproterenol (B85558) in the myocardium. mdpi.com
Anti-inflammatory Mechanisms
This compound also possesses potent anti-inflammatory properties, which are closely linked to its antioxidant activities. It exerts these effects by targeting key molecules and signaling pathways involved in the inflammatory response. mdpi.comhilarispublisher.comresearchgate.net
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. mdpi.comhilarispublisher.comresearchgate.netmagtech.com.cnmdpi.com These signaling molecules play a central role in initiating and amplifying inflammatory responses.
Studies have consistently shown that this compound can significantly reduce the levels of several key pro-inflammatory cytokines, including:
Tumor Necrosis Factor-alpha (TNF-α): This is a major cytokine involved in systemic inflammation. This compound has been shown to inhibit the expression and production of TNF-α in various inflammatory models. mdpi.comrevistanefrologia.comhilarispublisher.comresearchgate.netmdpi.comnih.govdovepress.com
Interleukin-1beta (IL-1β): Another critical pro-inflammatory cytokine, IL-1β, is also effectively suppressed by this compound. hilarispublisher.comresearchgate.netmagtech.com.cnmdpi.comdovepress.com
By downregulating these and other pro-inflammatory mediators like IL-6, this compound helps to dampen the inflammatory cascade and alleviate inflammation-related symptoms. mdpi.comnih.govdovepress.com
Modulation of Signaling Pathways (e.g., NF-κB, ERK, AKT)
The anti-inflammatory effects of this compound are mediated through its modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes.
Key signaling pathways influenced by this compound include:
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-1β. mdpi.comhilarispublisher.comresearchgate.net this compound has been shown to inhibit the activation of NF-κB, thereby blocking the downstream production of inflammatory mediators. mdpi.comhilarispublisher.comresearchgate.net This inhibition is a key mechanism underlying its anti-inflammatory effects.
Extracellular signal-regulated kinase (ERK): The ERK pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) family, is also involved in inflammatory processes. hilarispublisher.comresearchgate.net this compound has been found to suppress the phosphorylation of ERK1/2, suggesting its ability to modulate this pathway to reduce inflammation. hilarispublisher.comresearchgate.net
AKT (Protein Kinase B): The AKT signaling pathway is involved in various cellular processes, including inflammation and cell survival. mdpi.comresearchgate.netmdpi.com this compound can modulate AKT signaling, which contributes to its anti-inflammatory and other biological activities. mdpi.comresearchgate.netmdpi.com
By targeting these fundamental signaling pathways, this compound can effectively control the inflammatory response at a molecular level.
Data Tables
Table 1: Effects of this compound on Endogenous Antioxidant Enzymes
| Enzyme | Effect of this compound | Key Signaling Pathway | References |
| Superoxide Dismutase (SOD) | Increased activity and expression | Nrf2/HO-1 | nih.govrevistanefrologia.comresearchgate.netscispace.com |
| Glutathione Peroxidase (GPx) | Increased activity and expression | Nrf2/HO-1 | nih.govrevistanefrologia.comresearchgate.netscispace.com |
| Catalase (CAT) | Increased activity and expression | Nrf2/HO-1 | nih.govrevistanefrologia.comresearchgate.netscispace.com |
Table 2: Modulation of Inflammatory Molecules and Pathways by this compound
| Molecule/Pathway | Effect of this compound | Mechanism | References |
| TNF-α | Inhibition of production and expression | Downregulation of NF-κB signaling | mdpi.comrevistanefrologia.comhilarispublisher.comresearchgate.netmdpi.comnih.govdovepress.com |
| IL-1β | Inhibition of production and expression | Downregulation of NF-κB signaling | hilarispublisher.comresearchgate.netmagtech.com.cnmdpi.comdovepress.com |
| NF-κB | Inhibition of activation | Prevents translocation to the nucleus | mdpi.comhilarispublisher.comresearchgate.net |
| ERK | Inhibition of phosphorylation | Modulation of MAPK pathway | hilarispublisher.comresearchgate.net |
| AKT | Modulation of phosphorylation | PI3K/AKT pathway regulation | mdpi.comresearchgate.netmdpi.com |
Immunomodulatory Effects
This compound (p-CA) has demonstrated notable immunomodulatory and anti-inflammatory properties in various studies. nih.govbvsalud.org Research indicates that p-CA can influence both cell-mediated and humoral immune responses. In animal models, treatment with this compound has been shown to reduce delayed-type hypersensitivity reactions, a measure of cell-mediated immunity, suggesting an immunosuppressive potential. nih.govresearchgate.net It has also been observed to decrease the macrophage phagocytic index, further pointing towards its ability to modulate immune cell activity. nih.govresearchgate.net Conversely, studies have reported an increase in serum immunoglobulin levels in rats treated with this compound, indicating a potential enhancement of the humoral immune response. nih.govresearchgate.net
The anti-inflammatory effects of this compound are closely linked to its immunomodulatory actions. bvsalud.org It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. mdpi.com In a rat model of lipopolysaccharide (LPS)-induced sepsis, this compound, particularly in combination with ellagic acid, not only decreased pro-inflammatory cytokines in the lungs and liver but also increased the levels of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). mdpi.com The mechanism behind these effects often involves the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.nethilarispublisher.com By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the expression of downstream inflammatory mediators, including cyclooxygenase-2 (COX-2). researchgate.nethilarispublisher.com
Table 1: Summary of Research Findings on the Immunomodulatory Effects of this compound
| Effect | Model System | Key Findings | Reference |
| Immunosuppression | Adjuvant-induced arthritic rats | Reduced cell-mediated immune responses and macrophage phagocytic index. | researchgate.net |
| Anti-inflammatory | Adjuvant-induced arthritic rats | Decreased expression of TNF-α. | nih.govresearchgate.net |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Decreased production of iNOS, COX-2, IL-1β, and TNF-α. | hilarispublisher.com |
| Anti-inflammatory & Immunomodulatory | LPS-induced septic rats | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory cytokines (IL-4, IL-10). | mdpi.com |
Anticancer and Antiproliferative Mechanisms
This compound has been investigated for its potential anticancer and antiproliferative activities, with research highlighting several underlying molecular mechanisms. nih.govbanglajol.inforesearchgate.net These mechanisms include the induction of programmed cell death (apoptosis), modulation of the cell cycle, and inhibition of processes crucial for tumor growth and spread. researchgate.net
Induction of Apoptosis
A key mechanism of this compound's anticancer effect is its ability to induce apoptosis in various cancer cell lines. nih.govmdpi.com Studies have shown that p-CA treatment can lead to characteristic morphological changes of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov The pro-apoptotic effects of this compound are often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. wjgnet.com
This involves an increase in the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. nih.govwjgnet.com This disruption of the mitochondria results in the release of cytochrome c into the cytoplasm. nih.gov In human colon cancer cell lines like HT-29 and SW480, this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-xL and upregulate the pro-apoptotic protein Bax, further promoting the mitochondrial-dependent apoptotic cascade. nih.gov The release of cytochrome c activates caspase-9 and subsequently the executioner caspase-3, leading to the breakdown of cellular components and cell death. nih.govkoreamed.org In some cancer models, such as breast cancer MCF-7 cells, p-CA has been shown to significantly increase the population of late apoptotic cells. doaj.org
Modulation of Cell Proliferation and Cell Cycle Progression
This compound exerts antiproliferative effects by interfering with the cancer cell cycle. nih.govbanglajol.info It has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. mdpi.com For instance, in colorectal cancer cells like Caco-2 and HT-29, this compound can induce cell cycle arrest at the G2/M phase. nih.govmdpi.com This is often accompanied by the downregulation of key proteins that drive this phase, such as cdc2 (also known as Cdk1) and cyclin B. nih.gov
In other cancer models, such as HCT-15 and HT-29 colon cancer cells, treatment with p-CA led to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govwjgnet.comlongdom.org Furthermore, in murine melanoma B16 cells, p-CA was found to cause cell cycle arrest in the G0/G1 phase by modulating the activity of cyclin E-CDK2. mdpi.comresearchgate.net The ability of this compound to halt cell cycle progression prevents cancer cells from dividing and proliferating. nih.gov
Table 2: Cell Cycle Arrest Induced by this compound in Different Cancer Cell Lines
| Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |
| Caco-2 (Colon) | G2/M | Downregulation of cdc2/cyclin B activity. | nih.govmdpi.com |
| HT-29 (Colon) | Sub-G1, G2 | - | nih.gov |
| HCT-15 (Colon) | Sub-G1 | Accumulation of apoptotic cells. | banglajol.infonih.gov |
| B16 (Melanoma) | G0/G1 | Modulation of cyclin E-CDK2 activity. | mdpi.comresearchgate.net |
| A375 (Melanoma) | S | Modulation of cyclin A-CDK2 complex. | mdpi.com |
Effects on Cellular Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties. hilarispublisher.comresearchgate.net It has been shown to inhibit the sprouting of endothelial cells in rat aortic rings and hinder the migration and tube formation of endothelial cells, which are key steps in angiogenesis. nih.gov
The anti-angiogenic effects of this compound are attributed to its ability to downregulate the expression of key angiogenic factors. nih.gov Research has shown that p-CA can decrease the mRNA expression levels of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govnih.gov Furthermore, it can inhibit crucial signaling pathways for angiogenesis, such as the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) pathways. researchgate.netnih.gov In vivo studies using mouse models have confirmed that this compound can suppress tumor growth by reducing hemoglobin content in tumors, an indicator of decreased blood vessel formation. nih.gov
Enhancement of Chemotherapeutic Sensitivity
A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. nih.gov Emerging evidence suggests that this compound may act as an adjuvant in cancer therapy by enhancing the sensitivity of cancer cells to chemotherapeutic agents. nih.govresearchgate.net While direct mechanistic studies are still developing, the ability of polyphenols like this compound to modulate pathways involved in multidrug resistance is an area of growing interest. nih.gov Some studies suggest that MAPK inhibitors, a class to which p-CA's effects have been linked, can enhance the antitumor effects of cytotoxic drugs. mdpi.com This suggests that this compound could potentially be used to re-sensitize cancer cells to existing therapies. mdpi.com
Chemopreventive Effects in Specific Cancer Models (e.g., Colorectal Cancer)
This compound has shown promise as a chemopreventive agent, particularly in models of colorectal cancer (CRC). nih.govmdpi.comnih.gov Its chemopreventive action is multifaceted, involving its antioxidant, anti-inflammatory, and cell-regulating properties. nih.govtandfonline.com In animal models of colon carcinogenesis induced by chemicals like 1,2-dimethylhydrazine (B38074) (DMH), supplementation with this compound has been found to reduce tumor incidence and inhibit the formation of precancerous lesions. nih.govmdpi.com
The mechanisms underlying these chemopreventive effects include the downregulation of proteins involved in cell proliferation, such as c-myc, c-jun, and c-fos, and the upregulation of proteins involved in detoxification and apoptosis. nih.govtandfonline.com Furthermore, this compound has been shown to modulate the activity of enzymes associated with colon carcinogenesis, such as COX-2. nih.gov By suppressing inflammation and oxidative stress, inducing apoptosis, and halting cell cycle progression, this compound presents itself as a potential agent for reducing the incidence of colorectal cancer. nih.govresearchgate.netresearchgate.net
Neuroprotective Mechanisms
This compound has demonstrated significant neuroprotective properties through various mechanisms, shielding neuronal cells from a range of toxic insults and showing potential in the context of neurodegenerative diseases.
Research has illuminated the capacity of this compound to counteract neurotoxicity induced by several agents. In models of corticosterone-induced neurotoxicity, this compound has been shown to improve cell viability in SH-SY5Y cells and primary rat cortical neurons. mdpi.comresearchgate.net This protective effect is associated with an increase in the activities of antioxidant enzymes such as superoxide dismutase and catalase. mdpi.com Furthermore, this compound modulates key signaling pathways to exert its neuroprotective effects. It has been observed to increase the phosphorylation levels of ERK1/2, Akt, mTOR, and cAMP response element-binding protein (CREB), which are crucial for neuronal survival and function. mdpi.comresearchgate.net
In the context of neurotoxicity induced by mutant copper-zinc superoxide dismutase 1 (SOD1mut), a factor implicated in amyotrophic lateral sclerosis (ALS), this compound has been found to reduce the accumulation of SOD1mut subcellular aggregates and prevent associated neurotoxicity. mdpi.comnih.gov The underlying mechanism involves the activation of autophagy, a cellular process for degrading and recycling damaged components. mdpi.comnih.gov By inducing autophagy, this compound helps clear the toxic protein aggregates. mdpi.com It also mitigates oxidative and endoplasmic reticulum stress, which are significant pathological features in ALS. mdpi.comnih.gov
Studies using a D-galactose-induced neurotoxicity model, which mimics brain aging, have shown that this compound can ameliorate cognitive impairment. nih.gov Its protective actions in this model include attenuating oxidative stress, inhibiting acetylcholinesterase (AChE) activity, and reducing levels of the inflammatory marker nuclear factor kappa B (NF-κB) and the pro-apoptotic enzyme caspase-3. nih.gov Additionally, it exhibits an inhibitory effect on the β-secretase enzyme (BACE1), which is involved in the production of amyloid-beta peptides. nih.gov this compound has also been reported to protect against neurotoxicity induced by 5-S-cysteinyl-dopamine and Aβ in vitro. nih.gov
Table 1: Neuroprotective Effects of p-Coumaric Acid Against Various Neurotoxins
| Neurotoxin | Cell/Animal Model | Key Protective Mechanisms | Reference(s) |
|---|---|---|---|
| Corticosterone | SH-SY5Y cells, primary rat cortical neurons | Increased antioxidant enzyme activity, increased phosphorylation of ERK1/2, Akt, mTOR, and CREB | mdpi.com, researchgate.net |
| Mutant SOD1 | N2a cells | Activation of autophagy, attenuation of oxidative and endoplasmic reticulum stress | mdpi.com, nih.gov |
| D-galactose | Swiss albino mice | Attenuation of oxidative stress, inhibition of AChE and BACE1, reduction of NF-κB and caspase-3 levels | nih.gov |
| Aβ₂₅₋₃₅ | Mice | Amelioration of cognitive dysfunction and neuronal cell damage | lcsciences.com |
| Aluminum Chloride | Rats | Alleviation of cognitive and non-cognitive deficits, reduction of oxidative stress and inflammation, prevention of neuronal loss | researchgate.net, nih.gov |
The neuroprotective mechanisms of this compound translate into a potential therapeutic role in several neurological disorders. In animal models of Alzheimer's disease (AD), this compound has been shown to ameliorate cognitive and non-cognitive disturbances. researchgate.netnih.gov For instance, in an aluminum chloride-induced AD rat model, treatment with this compound alleviated anxiety- and depression-like behaviors, improved locomotor and exploratory activities, and reversed impairments in spatial learning and memory. researchgate.netnih.gov These beneficial effects are linked to its ability to reduce oxidative stress, suppress the inflammatory response, and prevent neuronal loss in the cerebral cortex and hippocampus. researchgate.netnih.gov Furthermore, in an Aβ₂₅₋₃₅-induced AD mouse model, this compound was found to improve cognitive dysfunction and neuronal cell damage by modulating gut microbiota, serum metabolites, and inhibiting neuroinflammation via the MAPK/NF-κB signaling pathway. lcsciences.com
As previously mentioned, its ability to protect against mutant SOD1-induced neurotoxicity suggests its potential as a therapeutic approach for Amyotrophic Lateral Sclerosis (ALS). mdpi.comnih.gov By preventing the accumulation of toxic protein aggregates and reducing associated cellular stress, this compound addresses key pathological events in ALS. mdpi.com
Antimelanogenic Mechanisms
This compound has been identified as a potent agent for regulating skin pigmentation through its multi-faceted impact on the process of melanogenesis.
A primary mechanism by which this compound exerts its antimelanogenic effect is through the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin (B1238610) biosynthetic pathway. nih.govresearchgate.net Due to its structural similarity to L-tyrosine, the natural substrate of tyrosinase, this compound acts as a competitive inhibitor, binding to the active site of the enzyme. nih.govingentaconnect.com Notably, it has been found to be a more potent inhibitor of human tyrosinase compared to other well-known tyrosinase inhibitors like arbutin (B1665170) and kojic acid. encyclopedia.pubresearchgate.net One study reported an IC50 value of 3 μM for this compound in inhibiting human tyrosinase. encyclopedia.pubmdpi.com The inhibitory effect is more pronounced when L-tyrosine is used as the substrate compared to L-DOPA. nih.govingentaconnect.com
The effect of this compound on the expression of the tyrosinase gene is a subject of some debate in the scientific literature. mdpi.com Some studies have shown that it can attenuate the protein expression of tyrosinase stimulated by α-melanocyte-stimulating hormone (α-MSH). mdpi.com However, other research indicates that it does not affect CREB phosphorylation or tyrosinase protein production, suggesting its primary mechanism is direct enzyme inhibition rather than regulation of its synthesis. ingentaconnect.com
Table 2: Comparative Inhibitory Effects on Tyrosinase
| Compound | Mechanism of Inhibition | Potency | Reference(s) |
|---|---|---|---|
| This compound | Competitive inhibitor of tyrosinase | More potent than arbutin and kojic acid, especially against human tyrosinase. IC50 of 3 μM for human tyrosinase. | encyclopedia.pub, researchgate.net, mdpi.com |
| Arbutin | Tyrosinase inhibitor | Less potent than p-coumaric acid against human tyrosinase. | encyclopedia.pub, researchgate.net |
| Kojic acid | Tyrosinase inhibitor | Less potent than p-coumaric acid against human tyrosinase. | encyclopedia.pub, researchgate.net |
| Resveratrol (B1683913) | Tyrosinase inhibitor | Inhibited human tyrosinase activity more strongly (IC50, 0.39 µg/mL) than p-coumaric acid (IC50, 0.66 µg/mL). | researchgate.net |
This compound has demonstrated protective effects against the harmful impacts of ultraviolet (UV) radiation on the skin. It can attenuate UV-induced cytotoxicity in human epidermal melanocytes and HaCaT human keratinocytes. encyclopedia.pubnih.gov When human epidermal melanocytes are treated with this compound before UV exposure, there is significantly less cell death compared to untreated cells. nih.gov This protective effect is considered to be independent of melanin. nih.gov
Furthermore, this compound effectively reduces UV-induced melanogenesis. encyclopedia.pub In human clinical trials, topical application of a cream containing this compound was shown to reduce UV-induced erythema (redness) and subsequent pigmentation. researchgate.net Its efficacy in mitigating UV-induced inflammation and pigmentation has been confirmed in both ex vivo and in vivo experiments. nih.govencyclopedia.pub The antimelanogenic effects of this compound in UV-exposed skin are thought to involve multiple mechanisms, including the absorption of UV radiation and the inhibition of new tyrosinase synthesis. nih.govencyclopedia.pub
The regulatory role of this compound in the melanin biosynthetic pathway extends beyond direct tyrosinase inhibition. As a competitive inhibitor, it effectively blocks the initial steps of melanin synthesis catalyzed by tyrosinase, namely the oxidation of L-tyrosine and/or L-DOPA to L-DOPA quinone. nih.gov
Antidiabetic Mechanisms
This compound (p-CA) has demonstrated significant potential in the management of diabetes mellitus through various mechanisms. Its action is multifaceted, involving direct effects on blood glucose, protection of essential insulin-producing cells, and modulation of glucose production pathways in the liver.
Reduction of Blood Glucose Levels
Research has consistently shown that this compound can effectively lower blood glucose levels. jocpr.comnih.gov In studies involving streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of p-CA led to a significant decrease in blood glucose. jocpr.comnih.gov This hypoglycemic effect is linked to its ability to improve insulin (B600854) levels and enhance glucose utilization. jocpr.comnih.gov The mechanism involves increasing the activity of glycolytic enzymes like hexokinase and glucose-6-phosphate dehydrogenase, which help break down glucose. nih.govmdpi.com Furthermore, p-CA can modulate the AMPK (AMP-activated protein kinase) pathway, which plays a crucial role in energy homeostasis and boosting glucose uptake in skeletal muscle cells. mdpi.comresearchgate.netnih.gov By activating AMPK, p-CA helps reduce blood glucose levels and enhances the uptake of glucose from the blood. mdpi.comresearchgate.net
Table 1: Effect of this compound on Blood Glucose and Related Enzymes in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control Group | This compound Treated Diabetic Group | Outcome of p-CA Treatment | Reference |
| Blood Glucose | Significantly Increased | Significantly Decreased | Lowers blood glucose | nih.gov |
| Plasma Insulin | Significantly Decreased | Significantly Increased | Increases insulin levels | jocpr.com |
| Hexokinase | Activity Decreased | Activity Increased | Enhances glucose utilization | nih.gov |
| Glucose-6-Phosphate Dehydrogenase | Activity Decreased | Activity Increased | Enhances glucose utilization | nih.gov |
Protection of Pancreatic Beta Cells
The functionality and survival of pancreatic beta (β)-cells, which are responsible for producing insulin, are critical in diabetes. This compound exerts a protective effect on these cells, primarily by mitigating oxidative stress. researchgate.netnih.gov Diabetes is often associated with an overproduction of reactive oxygen species (ROS), which can damage and destroy β-cells. jocpr.com this compound, with its potent antioxidant properties, helps to neutralize these harmful free radicals. jocpr.comscispace.com In STZ-induced diabetic rats, which model β-cell destruction, treatment with p-CA helped preserve the islet cells. jocpr.com This protection is associated with an improvement in the levels of non-enzymatic antioxidants like glutathione (GSH) and antioxidant vitamins C and E. nih.govmdpi.com By reducing oxidative stress, p-CA helps to maintain the integrity and function of pancreatic β-cells, which in turn supports adequate insulin secretion. researchgate.netnih.gov
Modulation of Gluconeogenesis
Table 2: Impact of this compound on Hepatic Gluconeogenic Enzymes
| Enzyme | Effect of Diabetes | Effect of this compound Treatment | Overall Mechanism | Reference |
| Glucose-6-phosphatase (G6Pase) | Activity Increased | Activity Significantly Decreased | Reduces hepatic glucose output | nih.govmdpi.com |
| Phosphoenolpyruvate (B93156) carboxykinase (PEPCK) | Activity Increased | Activity Significantly Decreased | Reduces hepatic glucose output | mdpi.comkoreamed.org |
Renoprotective and Hepatoprotective Mechanisms
This compound also exhibits protective effects on the kidneys and liver, particularly in conditions of metabolic stress and toxicity.
Amelioration of Renal Fibrosis and End-Stage Renal Disease
Diabetic nephropathy, a common complication of diabetes, is a chronic inflammatory condition that can lead to renal fibrosis and eventually end-stage renal disease (ESRD). banglajol.infobiomolther.org this compound has shown promise in protecting against this complication. nih.govbanglajol.info In animal models of diabetic nephropathy, p-CA treatment markedly reduced key indicators of kidney damage, such as blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602), and total proteinuria, while increasing creatinine clearance. banglajol.info Recent studies have revealed that p-CA can alleviate renal fibrosis by reducing the infiltration of M2 macrophages, which are involved in the fibrotic process. nih.gov By inhibiting the proliferation and differentiation of these macrophages and their communication with tubular epithelial cells, p-CA attenuates the progression of fibrosis, highlighting its potential as a therapeutic agent for chronic kidney disease. nih.gov
Protection Against Cadmium-Induced Nephrotoxicity
Cadmium is a heavy metal and an environmental pollutant known to cause severe kidney damage. tandfonline.comtandfonline.com this compound provides significant protection against cadmium-induced nephrotoxicity. tandfonline.comnih.gov Studies in rats exposed to cadmium chloride showed that co-administration of p-CA significantly mitigated the biochemical alterations and tissue damage caused by the heavy metal. banglajol.infotandfonline.com Cadmium exposure leads to increased levels of kidney damage markers like urea and creatinine in the serum and a decrease in antioxidant enzymes in the kidney. tandfonline.com this compound treatment helps normalize these functional markers and restores the levels of antioxidants such as glutathione and related enzymes. tandfonline.com The protective mechanism is also attributed to its ability to chelate metals and to decrease the accumulation of cadmium in the renal tissue, thereby reducing its toxic impact. tandfonline.comtandfonline.com
Table 3: Protective Effects of this compound in Cadmium-Induced Nephrotoxicity in Rats
| Parameter | Cadmium Chloride Treated Group | This compound + Cadmium Chloride Treated Group | Outcome of p-CA Treatment | Reference |
| Serum Urea | Increased | Decreased (restored towards normal) | Protects kidney function | banglajol.infotandfonline.com |
| Serum Creatinine | Increased | Decreased (restored towards normal) | Protects kidney function | banglajol.infotandfonline.com |
| Kidney Lipid Peroxidation | Increased | Decreased | Reduces oxidative stress | tandfonline.com |
| Kidney Antioxidant Levels (e.g., GSH) | Decreased | Increased | Boosts antioxidant defense | tandfonline.com |
| Cadmium content in kidney | Increased | Decreased | Reduces toxic metal accumulation | tandfonline.comtandfonline.com |
Protection Against Ischemia-Reperfusion Injury in Liver and Kidney
This compound (p-CA) has demonstrated protective effects against ischemia-reperfusion (I/R) injury in both the liver and kidneys. nih.govrevistanefrologia.com I/R injury is a complex pathological condition that occurs when blood flow is restored to a tissue after a period of ischemia, or lack of oxygen. journalagent.comrevistanefrologia.com This process can lead to significant cellular damage, inflammation, and organ dysfunction. journalagent.comrevistanefrologia.com
In the context of the liver, studies have shown that pretreatment with p-CA can mitigate the damage caused by hepatic I/R. nih.govnih.gov This protection is attributed to its ability to improve the antioxidant status of the liver tissue, reduce markers of liver damage, and down-regulate proteins involved in apoptosis, or programmed cell death. nih.gov Specifically, p-CA has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.gov It also helps to normalize liver function tests by decreasing elevated levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov Histopathological analysis has confirmed that p-CA pretreatment leads to milder structural changes in the liver following I/R injury. nih.gov
Similarly, in the kidneys, p-CA has been shown to protect against I/R-induced injury. revistanefrologia.comrevistanefrologia.com It ameliorates renal dysfunction, as indicated by normalized levels of creatinine and blood urea nitrogen (BUN). revistanefrologia.com The protective mechanism in the kidney also involves the enhancement of the antioxidant defense system, with increased levels of SOD, glutathione peroxidase (GPx), and CAT, and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. revistanefrologia.comrevistanefrologia.com Furthermore, p-CA reduces the inflammatory response by decreasing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). revistanefrologia.comrevistanefrologia.com
The protective effects of p-CA in both liver and kidney I/R injury are summarized in the table below:
| Organ | Key Protective Mechanisms of this compound in Ischemia-Reperfusion Injury |
| Liver | - Enhances antioxidant levels (SOD, CAT, GSH) - Reduces liver functional test enzymes (AST, ALT) - Down-regulates apoptotic proteins (caspase-3) - Mitigates inflammation |
| Kidney | - Improves renal function markers (Creatinine, BUN) - Increases antioxidant enzyme activities (SOD, GPx, CAT) - Decreases lipid peroxidation (MDA) - Reduces pro-inflammatory cytokines (TNF-α, IL-1β) |
Effects on Liver Antioxidant Status and Functional Tests
This compound exerts a beneficial influence on the liver by enhancing its antioxidant capacity and improving functional test parameters, particularly in the face of challenges like toxicity and oxidative stress. nih.govdovepress.comscielo.org.co The liver, being a central metabolic organ, is highly susceptible to damage from various xenobiotics and pathological conditions. spandidos-publications.com
Studies have demonstrated that p-CA can bolster the liver's antioxidant defenses. nih.govresearchgate.net It has been shown to increase the levels of crucial endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), as well as the level of glutathione (GSH). nih.govscielo.org.coresearchgate.net This enhancement of the antioxidant system helps to counteract oxidative stress, a key factor in liver injury. scielo.org.co For instance, in models of liver damage induced by toxins, pretreatment with p-CA led to a significant increase in these antioxidant markers, thereby protecting the liver tissue. scielo.org.co
In terms of liver function, p-CA has been observed to normalize the levels of key liver enzymes that are often elevated during liver damage. nih.govdovepress.com These enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), are released into the bloodstream when liver cells are injured. nih.govdovepress.com By maintaining the integrity of the cell membrane, p-CA helps to reduce the leakage of these enzymes, indicating a hepatoprotective effect. nih.gov Furthermore, in cases of hyperlipidemia-induced steatohepatitis, p-CA has been shown to improve liver health by ameliorating lipid peroxidation. researchgate.net
The effects of p-CA on liver antioxidant status and functional tests are detailed in the table below:
| Parameter | Effect of this compound |
| Antioxidant Status | |
| Superoxide Dismutase (SOD) | Increased levels |
| Catalase (CAT) | Increased levels |
| Glutathione Peroxidase (GSH-Px) | Increased levels |
| Glutathione (GSH) | Increased levels |
| Malondialdehyde (MDA) | Decreased levels |
| Liver Functional Tests | |
| Alanine Aminotransferase (ALT) | Decreased levels |
| Aspartate Aminotransferase (AST) | Decreased levels |
| Alkaline Phosphatase (ALP) | Decreased levels |
Antimicrobial Mechanisms
Disruption of Bacterial Cell Activities and Membrane Integrity
This compound exhibits antimicrobial activity through a multi-faceted mechanism that primarily targets the integrity and function of bacterial cells. encyclopedia.pubresearchgate.net A key aspect of its action is the disruption of the bacterial cell membrane. researchgate.netnih.gov This disruption leads to an increase in membrane permeability, compromising the cell's ability to maintain its internal environment and ultimately resulting in the leakage of cytoplasmic components. researchgate.net
The interaction of p-CA with the bacterial cell membrane can cause hyperpolarization, a change in the membrane's electrical potential. nih.govnih.gov This alteration in membrane potential can interfere with essential cellular processes that rely on a stable electrochemical gradient. Furthermore, p-CA has been shown to induce changes in the fluidity of the cell membrane and alter the conformation of membrane proteins. nih.gov These structural changes further compromise the barrier function of the membrane. nih.gov
In addition to its effects on the cell membrane, p-CA can also interfere with cellular functions by interacting with bacterial genomic DNA. researchgate.netmdpi.com It has been suggested that p-CA can bind to the DNA double helix, potentially intercalating into its grooves. researchgate.netnih.gov This interaction can inhibit crucial processes such as DNA replication and transcription, thereby disrupting the normal cellular functions necessary for bacterial survival and proliferation. researchgate.net
Inhibition of Bacterial Growth (e.g., Cronobacter sakazakii)
This compound has been shown to effectively inhibit the growth of various bacterial pathogens, including the foodborne pathogen Cronobacter sakazakii. researchgate.netfrontiersin.orgresearchgate.net This bacterium is of particular concern as it can cause severe infections, especially in infants. frontiersin.org
Studies have demonstrated that p-CA can inhibit the growth of C. sakazakii both in laboratory settings (in vitro) and in animal models (in vivo). frontiersin.orgresearchgate.net In vitro experiments have shown a dose-dependent inhibitory effect, where increasing concentrations of p-CA lead to a more significant suppression of bacterial growth. frontiersin.org At a certain concentration, p-CA can completely inhibit the growth of C. sakazakii. frontiersin.org
The antibacterial mechanism of p-CA against C. sakazakii involves the interference with cellular metabolism, particularly energy and amino acid metabolism. frontiersin.org Proteomic analysis has revealed that exposure to p-CA leads to changes in the protein profile of C. sakazakii, with the down-regulation of proteins involved in these metabolic pathways. frontiersin.org A specific molecular effect observed is the deamidation of the elongation factor Tu, a crucial protein in bacterial protein synthesis. frontiersin.org
Furthermore, p-CA has been found to have a plasmid-curing effect on C. sakazakii at sub-inhibitory concentrations. frontiersin.org Plasmids are small, extrachromosomal DNA molecules that can carry genes for virulence and antibiotic resistance. frontiersin.org By eliminating these plasmids, p-CA may help to reduce the pathogenicity and drug resistance of this bacterium. frontiersin.org
The inhibitory effects of p-CA on Cronobacter sakazakii are summarized below:
| Aspect | Findings on the Effect of this compound on Cronobacter sakazakii |
| Growth Inhibition | - Inhibits growth both in vitro and in vivo - Effect is dose-dependent |
| Metabolic Interference | - Disrupts cellular energy and amino acid metabolism - Causes deamidation of elongation factor Tu |
| Plasmid Curing | - Exhibits plasmid-curing activity at sub-inhibitory concentrations - May reduce virulence and antibiotic resistance |
Antifungal Properties (e.g., Hordatine A)
The antifungal properties of this compound are closely linked to its role as a precursor for more complex antifungal compounds in plants, such as the hordatines. researchgate.netnih.govnih.gov Hordatine A, a dehydrodimer of p-coumaroylagmatine (B1236574), is a notable example of an antifungal compound derived from p-CA. nih.govmdpi.com It accumulates in high levels in young barley seedlings, where it is thought to play a role in protecting the plant from fungal pathogens. researchgate.netnih.gov
The biosynthesis of hordatine A involves the enzymatic dimerization of p-coumaroylagmatine, which itself is synthesized from p-coumaroyl-CoA and agmatine. nih.govmdpi.com The final step of this pathway, the oxidative coupling of p-coumaroylagmatine to form hordatine A, is catalyzed by a laccase enzyme. nih.gov
Hordatines, including hordatine A, have been shown to inhibit the spore germination of a number of fungi at low concentrations. researchgate.net This antifungal activity is a key component of the natural defense mechanism of barley against fungal infections. researchgate.net While this compound itself has some antifungal activity, its dimerization into hordatines significantly enhances this property. mdpi.com
Other Biological Activities
In addition to the specific activities detailed above, this compound exhibits a range of other biological properties that contribute to its potential health benefits. spandidos-publications.comnih.govontosight.ai These activities are largely attributed to its antioxidant and anti-inflammatory effects. nih.govontosight.ai
This compound is recognized for its potent antioxidant activity, which stems from its ability to scavenge free radicals and reduce oxidative stress. encyclopedia.pubnih.gov This property has been demonstrated in various experimental models and is considered a key mechanism underlying many of its protective effects. encyclopedia.pub
The compound also possesses significant anti-inflammatory properties. spandidos-publications.comnih.gov It can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.gov This anti-inflammatory action, combined with its antioxidant capacity, makes p-CA a compound of interest for mitigating conditions associated with chronic inflammation. nih.gov
Furthermore, research has indicated several other potential therapeutic applications for this compound, including:
Anticancer effects: It has been shown to inhibit the proliferation and migration of cancer cells and promote apoptosis. encyclopedia.pub
Anti-platelet aggregation: This suggests a potential role in cardiovascular health. spandidos-publications.com
Analgesic properties: Indicating a potential for pain relief. spandidos-publications.com
Neuroprotective effects: Suggesting a role in protecting the nervous system. spandidos-publications.com
These diverse biological activities underscore the broad spectrum of potential health benefits associated with this compound. spandidos-publications.comnih.gov
Gastroprotective Effects
This compound has demonstrated significant gastroprotective effects, primarily through its antioxidant and anti-inflammatory actions. In studies using ethanol-induced gastric ulcer models in rats, this compound has been shown to markedly ameliorate gastric epithelial and mucosal injury. researchgate.netdergipark.org.tr This protective effect is associated with a reduction in oxidative stress markers and inflammatory responses.
One of the key mechanisms is the preservation of the gastric mucus barrier. scienceopen.com Studies have shown that fractions of plant extracts rich in this compound can increase gastric mucus production, which is a critical defense against gastric irritants. scienceopen.com For instance, in one study, a fraction of Polygonum minus containing this compound significantly increased mucus content in the gastric tissue of rats. scienceopen.com
Furthermore, this compound helps maintain the levels of crucial protective molecules. It has been observed to preserve prostaglandin (B15479496) E2 (PGE2) synthesis, which plays a vital role in mucosal defense. scienceopen.com Research has also indicated that this compound can prevent the depletion of glutathione (GSH), a major endogenous antioxidant, and inhibit the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation. researchgate.netdergipark.org.tr In an ethanol-induced ulcer model, treatment with this compound led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of GSH. researchgate.netdergipark.org.tr
The anti-inflammatory action of this compound also involves the modulation of key signaling pathways. It has been shown to decrease the expression of pro-inflammatory markers such as nuclear factor-kappa B (NF-κB) and caspase-3, which are involved in apoptosis and inflammation. academicmed.org
Table 1: Gastroprotective Mechanisms of this compound
| Mechanism | Effect | Key Molecules Involved | References |
| Antioxidant Activity | Reduces oxidative stress and lipid peroxidation. | GSH, MDA, SOD, CAT | researchgate.netdergipark.org.trnih.govtaylorandfrancis.com |
| Anti-inflammatory Action | Decreases inflammation and neutrophil infiltration. | MPO, NF-κB, Pro-inflammatory Cytokines | researchgate.netdergipark.org.tracademicmed.orgnih.gov |
| Mucosal Protection | Enhances the gastric mucus barrier and increases mucin levels. | Mucus, Mucin | scienceopen.comnih.gov |
| Modulation of Protective Factors | Maintains levels of protective molecules. | PGE2 | scienceopen.comnih.gov |
Anti-ulcer Activity
The anti-ulcer properties of this compound are closely linked to its gastroprotective mechanisms. Studies have demonstrated its efficacy in reducing the severity of gastric ulcers in various experimental models. researchgate.netresearchgate.net
In an acetic acid-induced gastric ulcer model in rats, oral administration of this compound significantly reduced the ulcer area. nih.gov The healing effect was associated with the restoration of the damaged mucosa and submucosa layers. nih.gov This research highlighted the compound's ability to not only protect against ulcer formation but also to promote the healing of existing ulcers. nih.gov
The anti-ulcer action of this compound is multifaceted. It involves strengthening the protective factors of the gastric mucosa, such as increasing mucin and reduced glutathione (GSH) levels. nih.gov Simultaneously, it mitigates aggressive factors by decreasing lipid hydroperoxides and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov Notably, in some studies, this compound did not interfere with the activity of myeloperoxidase (MPO) in the gastric tissue, suggesting a specific mode of action. nih.gov
Furthermore, in vitro studies have shown that this compound can stimulate the proliferation of fibroblast cells, which is crucial for tissue repair and wound healing. nih.govresearchgate.net This suggests that its anti-ulcer effects extend to accelerating the regeneration of damaged gastric tissue. nih.gov
Table 2: Research Findings on the Anti-ulcer Activity of this compound
| Experimental Model | Key Findings | Reference |
| Ethanol-induced gastric ulcer in rats | Markedly improved gastric injury by decreasing MPO activity and MDA levels, and increasing GSH levels. | researchgate.netdergipark.org.tr |
| Acetic acid-induced gastric ulcer in rats | Reduced ulcer area by 44.6%, increased mucin and GSH levels, decreased lipid hydroperoxides, and increased SOD and CAT activities. | nih.gov |
| In vitro scratch assay on fibroblast cells (L929) | Promoted the restructuring of the cell monolayer, indicating accelerated healing. | nih.gov |
Cardioprotective Effects
This compound has been shown to exert significant cardioprotective effects through various mechanisms, including its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.netresearchgate.net It has demonstrated a protective role against myocardial infarction and cardiotoxicity in several experimental models. researchgate.netresearchgate.net
One of the primary mechanisms of its cardioprotective action is the attenuation of oxidative stress. researchgate.netnih.gov In studies involving isoproterenol-induced myocardial infarction in rats, this compound pretreatment was found to prevent lipid peroxidation and enhance the levels of non-enzymatic antioxidants. researchgate.net It also helps in maintaining the balance between oxidant and antioxidant elements in the heart tissue. nih.gov The compound's ability to scavenge free radicals and inhibit the oxidation of low-density lipoproteins (LDL) contributes to its protective effects against cardiac damage. researchgate.net
This compound also modulates inflammatory responses in the cardiovascular system. It has been shown to possess anti-inflammatory properties that can mitigate the inflammatory cascade associated with cardiac injury. researchgate.net Furthermore, it has demonstrated anti-tachycardial effects and the ability to prevent ion pump dysfunction and electrolyte imbalance in myocardial infarcted rats. researchgate.net
The anti-apoptotic properties of this compound further contribute to its cardioprotective profile. It has been found to protect the heart against apoptosis by inhibiting oxidative stress-induced cell death pathways. researchgate.net In silico studies have also suggested the potential of this compound in mitigating drug-induced cardiotoxicity by interacting with key signaling molecules and receptors. benthamdirect.com
Table 3: Cardioprotective Mechanisms of this compound
| Mechanism | Effect | Key Molecules/Pathways Involved | References |
| Antioxidant Activity | Reduces lipid peroxidation and oxidative stress. | Antioxidant enzymes, LDL | researchgate.netnih.gov |
| Anti-inflammatory Action | Mitigates inflammatory responses. | Inflammatory markers | researchgate.net |
| Anti-apoptotic Effect | Inhibits oxidative stress-induced apoptosis. | Apoptotic pathways | researchgate.net |
| Regulation of Cardiac Function | Prevents tachycardia, ion pump dysfunction, and electrolyte imbalance. | Cardiac function parameters | researchgate.net |
Effects on Bone Formation
This compound has been identified as a bioactive compound that can positively influence bone metabolism by stimulating bone formation and suppressing bone resorption. researchgate.net Its osteogenic effects are attributed to its ability to promote the differentiation and activity of osteoblasts, the cells responsible for bone formation. plos.orgmdpi.com
In vitro studies have shown that this compound can stimulate the proliferation of human osteoblastic cells. plos.org It has also been found to enhance osteoblastic differentiation of pre-osteoblastic cells, as indicated by increased alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation. mdpi.com Research on peanut sprouts, which contain this compound, revealed that this compound significantly contributes to the osteogenic potential of the plant extract. mdpi.com
The mechanisms underlying the effects of this compound on bone formation are thought to involve the modulation of key signaling pathways. Phenolic acids, in general, are known to upregulate osteoblastogenesis by increasing the levels of Runx2 and osteocalcin, and by activating the Wnt signaling pathway. mdpi.com Furthermore, this compound's antioxidant properties may play a role by scavenging reactive oxygen species, which can be detrimental to bone health. mdpi.com
In vivo studies in animal models of osteoporosis have also suggested that oral administration of this compound can have preventive effects on bone loss. researchgate.net It has been shown to stimulate osteoblastogenesis and suppress osteoclastogenesis in bone marrow culture, thereby contributing to an increase in bone mass. researchgate.net
Table 4: Effects of this compound on Osteoblastic Cells
| Cell Type | Effect | Key Markers/Pathways | Reference |
| Human osteoblastic cells (MG-63) | Increased cell proliferation. | - | plos.org |
| Pre-osteoblastic cells (MC3T3-E1) | Enhanced osteoblastic differentiation. | Alkaline Phosphatase (ALP) | mdpi.com |
| Bone marrow culture | Stimulated osteoblastogenesis and suppressed osteoclastogenesis. | - | researchgate.net |
Antimutagenic Properties
This compound has been reported to possess antimutagenic properties, meaning it can counteract the effects of mutagens that cause DNA mutations. taylorandfrancis.comnih.gov This activity is significant for its potential role in cancer prevention.
Studies have shown that this compound can inhibit the mutagenicity of certain compounds. For example, it has been found to significantly decrease the mutagenicity of Glu-P-2 (2-amino-dipyrido[1,2-a:3',2'-d]imidazole), a mutagenic compound. medcraveonline.com Research using bacterial models has also demonstrated the ability of this compound to protect against different types of mutations. medcraveonline.com
The antimutagenic potential of this compound is often attributed to its antioxidant properties and its ability to interact with mutagens or the enzymes involved in their activation. By scavenging free radicals and reducing oxidative stress, this compound can help protect DNA from damage.
In a study on the aqueous extract of date palm fruit, which contains this compound, the extract showed significant antimutagenicity against mitomycin C-induced mutations in both bacterial and mammalian cell systems. medcraveonline.com The purified bioactive fraction, rich in phenolics including this compound, displayed the capacity to combat induced mutagenesis. medcraveonline.com
Table 5: Antimutagenic Activity of this compound
| Mutagen | Experimental System | Key Findings | Reference |
| Glu-P-2 | Ames test | Significantly decreased the mutagenicity of Glu-P-2. | medcraveonline.com |
| Mitomycin C | E. coli and human lymphoblast cells | The aqueous extract of date palm (containing this compound) reduced mutation frequency. | medcraveonline.com |
Impact on Gut Barrier Integrity and Function
One of the key mechanisms by which this compound and other hydroxycinnamic acids exert their protective effects is by preserving the tight junction proteins that seal the space between intestinal epithelial cells. nih.govresearchgate.net These proteins, including occludin and zonula occludens-1 (ZO-1), are crucial for regulating intestinal permeability. nih.gov Studies have shown that hydroxycinnamic acids can promote the assembly of epithelial tight junctions and increase the abundance of these proteins, thereby reducing intestinal permeability and mitigating damage to the intestinal mucosa. nih.govresearchgate.net
In addition to strengthening the physical barrier, this compound can also modulate the inflammatory environment of the gut. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and IL-8, and the mRNA expression of COX-2 and TNF-α. nih.gov By alleviating oxidative stress and inflammatory responses, this compound helps to improve intestinal barrier health and regulate intestinal homeostasis. nih.gov
Furthermore, research has indicated that phenolic acids like this compound can increase the transepithelial electrical resistance (TEER) of colon epithelial cell monolayers, which is a measure of the integrity of the tight junction barrier. hes-so.ch
Table 6: Effects of this compound on Gut Barrier Function
| Mechanism | Effect | Key Molecules/Pathways Involved | References |
| Preservation of Tight Junctions | Increases the abundance of tight junction proteins and reduces intestinal permeability. | Occludin, ZO-1 | nih.govresearchgate.net |
| Modulation of Inflammation | Decreases the levels of pro-inflammatory cytokines. | IL-6, IL-8, COX-2, TNF-α | nih.gov |
| Enhancement of Barrier Integrity | Increases transepithelial electrical resistance (TEER). | - | hes-so.ch |
Analytical Methodologies for P Coumaric Acid Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of p-Coumaric acid from complex mixtures. phcogres.com Its high resolution and sensitivity make it the most frequently cited approach for determining this compound. sci-hub.st
High-Performance Liquid Chromatography (HPLC) is the most widely reported analytical method for the determination of this compound. nih.govsci-hub.st This technique offers high sensitivity and resolution, making it suitable for quality control in the pharmaceutical industry and for analysis in diverse samples like plant extracts and biological fluids. sci-hub.st
Reversed-phase (RP) HPLC is commonly employed, utilizing an octadecyl silica (B1680970) (C18) column as the stationary phase. sci-hub.stnih.gov The mobile phase typically consists of a combination of solvents such as methanol, acetonitrile, and water, often acidified with formic acid or acetic acid to improve peak shape and resolution. sci-hub.stphcogres.com
Detection is frequently performed using a UV/Vis detector, as this compound exhibits strong absorbance in the UV spectrum. sci-hub.st The maximum absorbance is often recorded around 310 nm, though detection wavelengths between 280 nm and 345 nm have been successfully used depending on the matrix and method. sci-hub.stphcogres.comnih.gov Retention times for this compound in HPLC systems can vary widely, from approximately 4.8 to 45 minutes, depending on the specific chromatographic conditions. sci-hub.sttandfonline.com
For enhanced selectivity and structural confirmation, HPLC systems can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) detectors. HPLC-MS is considered more sensitive and often provides shorter analysis times compared to HPLC with UV or electrochemical detectors. sci-hub.st
| Matrix | Column | Mobile Phase | Detector | Retention Time (min) | Detection Wavelength (nm) |
|---|---|---|---|---|---|
| Durva Grass (methanolic extract) | RP-C18 (250 mm × 4.6 mm, 5 µm) | Water: Methanol: Glacial Acetic Acid (65:34:1 v/v) | UV-Visible | 6.617 | 310 |
| Pineapple Extracts | Gemini C18 (250 mm × 4.6 mm, 3 µm) | Gradient of 0.5% Phosphoric Acid and Acetonitrile | UV | 16.16 | 280 |
For applications requiring even higher sensitivity and efficiency, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been established as a powerful tool. mdpi.comproquest.com This technique is particularly valuable for determining trace amounts of this compound in complex biological matrices like human plasma, which is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. mdpi.com
The UPLC-MS/MS method allows for the detection of this compound in the Multiple Reaction Monitoring (MRM) scan mode, which provides excellent specificity and reduces background noise. mdpi.com This high sensitivity enables a very low limit of quantitation (LLOQ). For instance, a validated method for human plasma achieved an LLOQ of 0.2 ng/mL. mdpi.comproquest.com Such precision is critical for accurately tracking the concentration of this compound in the body over time after administration. proquest.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique utilized for the analysis of this compound and its metabolites. Due to the low volatility of phenolic acids like this compound, a derivatization step is typically required before GC analysis. This process converts the non-volatile compound into a more volatile derivative suitable for the gas phase separation. GC-MS combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it a robust method for identifying and quantifying metabolites in various samples.
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of isolated this compound. nih.govijpar.com
Mass Spectrometry (MS) provides crucial information about the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used, and the mass spectrum of this compound shows a characteristic molecular ion peak (m/z) of 164.2. nih.govijpar.com This data confirms the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is used to determine the exact structure of the compound. nih.govnih.gov 1H-NMR provides information about the number and types of protons and their neighboring atoms, while 13C-NMR details the carbon skeleton. nih.gov The combination of these NMR techniques allows for the unambiguous assignment of the chemical structure of this compound and its derivatives. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the electronic transitions within the molecule. The UV spectrum of this compound in methanol shows maximum absorption around 345 nm, which indicates the presence of a conjugated system and a hydroxyl auxochrome. nih.gov This technique is also fundamental to detection in HPLC-UV systems. jrmds.in
Infrared (IR) Spectroscopy , often as Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. jrmds.in It serves as a fingerprinting technique to compare an isolated natural compound with a synthetic reference standard. jrmds.in
Sample Preparation Techniques for Diverse Matrices (e.g., Plant Extracts, Biological Fluids)
Effective sample preparation is a critical step to isolate this compound from its matrix, remove interfering substances, and concentrate the analyte before analysis. The choice of technique depends heavily on the nature of the sample.
For Plant Extracts: A common approach is sequential solvent extraction, where the dried and milled plant material is extracted with a series of solvents of increasing polarity. muk.ac.ir For example, a sequence might involve petroleum ether, chloroform, ethyl acetate, acetone, and methanol. muk.ac.ir Another method involves alkaline hydrolysis, where a base like sodium hydroxide (NaOH) is used to break ester bonds and release this compound from the plant cell wall matrix, a technique particularly useful for agricultural residues like sugarcane bagasse. acs.orgillinois.edu
For Biological Fluids: Analyzing this compound in samples like human plasma requires a robust clean-up procedure to remove proteins and other interfering components. mdpi.com Solid-Phase Extraction (SPE) is a highly effective technique. mdpi.com A typical SPE procedure involves pre-conditioning a cartridge, loading the plasma sample, washing away impurities with water and methanol, and finally eluting the this compound with an appropriate solvent, such as 2% formic acid in methanol. mdpi.com
Qualitative and Quantitative Determination Strategies
Both qualitative and quantitative analyses are essential in this compound research. nih.govphcogres.com
Qualitative Determination: The identification of this compound is typically achieved by comparing the analytical data from a sample to that of a pure standard. In chromatography, this involves matching the retention time of the peak in the sample chromatogram with that of the standard. phcogres.comnih.gov Further confirmation is obtained by comparing spectral data, such as the UV absorption spectrum or the mass spectrum, from the sample with the standard. nih.gov
Quantitative Determination: Quantification involves measuring the exact amount of this compound in a sample. phcogres.com In chromatographic methods, this is accomplished by creating a calibration curve. nih.gov A series of standard solutions with known concentrations of this compound are analyzed, and their peak areas are plotted against their concentrations. nih.gov This plot should demonstrate good linearity, often with a regression coefficient (R²) close to 0.999. nih.gov The concentration of this compound in an unknown sample is then calculated by injecting it into the system, measuring its peak area, and interpolating the concentration from the calibration curve. phcogres.com Key validation parameters for quantitative methods include the Limit of Detection (LOD), which is the lowest amount of analyte that can be detected, and the Limit of Quantification (LOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. phcogres.com For example, one HPLC method reported an LOD of 0.302 µg/mL and an LOQ of 0.99 µg/mL, while a more sensitive UPLC-MS/MS method for pineapple extracts reported an LOD of 0.0208 µg/mL and an LOQ of 0.0694 µg/mL. tandfonline.comresearchgate.net
Method Validation and Quality Control in this compound Analysis
The reliability and accuracy of any quantitative analysis of this compound depend on a rigorously validated analytical method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the integrity of the generated data and is a critical component of quality control in research and industrial settings. The validation of analytical methods for this compound typically follows guidelines established by the International Conference on Harmonisation (ICH) and involves the assessment of several key performance parameters.
A variety of analytical techniques are employed for the quantification of this compound, with High-Performance Liquid Chromatography (HPLC) being the most common, often coupled with UV/Vis or mass spectrometry detectors. sci-hub.stnih.gov Regardless of the specific instrumentation, a comprehensive validation process is essential to ensure the method is precise, accurate, and sensitive for the analysis of this compound in diverse matrices such as plant extracts, beverages, and biological fluids. sci-hub.stnih.gov
Key validation parameters evaluated for analytical methods targeting this compound include linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, and specificity.
Linearity establishes the relationship between the concentration of this compound and the analytical instrument's response. This is determined by analyzing a series of standards of known concentrations. For example, an RP-HPLC method for this compound analysis in wine was validated with a linearity range between 0.5 and 15 mg/L. oeno-one.eu Another study on pineapple extracts demonstrated linearity with a regression coefficient (R²) of 0.9973. phcogres.com Similarly, a method for analyzing this compound in Cynodon dactylon extract showed good linearity over a concentration range of 2–10 μg/mL with a regression coefficient of 0.999. nih.gov
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. phcogres.com In the analysis of pineapple extracts, the LOD and LOQ were found to be 0.0208 μg/mL and 0.0694 μg/mL, respectively. phcogres.com For wine analysis, the detection and quantification limits were 0.01 mg/L and 0.04 mg/L. oeno-one.eu A study on Cynodon dactylon extract reported an LOD of 0.302 μg/mL and an LOQ of 0.99 μg/mL. nih.gov
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For this compound analysis in human plasma, the intra-day precision was between 1.0–5.6% and the inter-day precision was 1.3–6.4%. mdpi.com In a study of phenolic acids in biological matrices, precision was reported to be higher than 13.7% for intraday and 14.0% for interday analyses. nih.gov
Accuracy is the measure of how close the experimental value is to the true or accepted value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound standard. In the analysis of phenolic compounds in date palms, the recovery for this compound ranged from 97.1% to 100.2%. core.ac.uk For the analysis of phenolic acids in cereals, mean recoveries were between 88% and 108%.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples and by the peak purity analysis using a photodiode array (PDA) detector. nih.gov
The following table summarizes the validation parameters for this compound analysis from various research findings:
Table 1. Summary of Method Validation Parameters for this compound Analysis
| Analytical Method | Matrix | Linearity Range | R² | LOD | LOQ | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|---|---|
| RP-HPLC-UV | Wine | 0.5–15 mg/L | - | 0.01 mg/L | 0.04 mg/L | - | oeno-one.eu |
| RP-HPLC | Pineapple Extracts | - | 0.9973 | 0.0208 μg/mL | 0.0694 μg/mL | - | phcogres.comresearchgate.net |
| RP-HPLC | Cynodon dactylon Extract | 2–10 μg/mL | 0.999 | 0.302 μg/mL | 0.99 μg/mL | - | nih.gov |
| LC-MS | Human Plasma | - | - | - | 0.2 ng/mL | 99.2–108.4% | mdpi.com |
| HPLC-UV | Date Palms | 3–1000 ppm | >0.99 | - | - | 97.1–100.2% | core.ac.uk |
Research Applications and Future Directions for P Coumaric Acid
Pharmacological Research and Drug Discovery
The diverse pharmacological properties of p-coumaric acid have positioned it as a promising candidate for drug discovery and the development of new therapeutic agents. banglajol.inforesearchgate.net Its demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer effects have spurred further investigation into its mechanisms of action and potential clinical applications. benthamdirect.comresearchgate.netiglobaljournal.com
Development of Novel Therapeutics
This compound and its derivatives are being actively explored for the development of novel therapeutics for a variety of diseases. banglajol.infobenthamdirect.comresearchgate.net Research has shown that this compound exhibits a range of beneficial effects, including antiproliferative, nephroprotective, neuroprotective, and antimicrobial properties. banglajol.inforesearchgate.net The capacity of this compound to modulate various cellular pathways, such as those involved in inflammation and oxidative stress, makes it an attractive molecule for drug development. banglajol.infonih.gov
One area of significant interest is its potential in cancer therapy. In vitro and in vivo studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. banglajol.infonih.gov For instance, in colon cancer models, it has been shown to suppress tumor formation by enhancing detoxification processes and modulating inflammatory responses. nih.gov The development of synthetic derivatives of this compound, such as amides and esters, is a key strategy to enhance its bioavailability and therapeutic efficacy. benthamdirect.comresearchgate.net These modifications aim to improve the pharmacokinetic properties of the parent compound, potentially leading to more potent and targeted therapies. researchgate.net
An emerging strategy in drug discovery involves leveraging the antioxidant properties of this compound. A proof-of-concept study demonstrated that an antitumor metabolite, graviquinone, was formed in situ from a this compound methyl ester during free-radical scavenging. acs.org This highlights the potential for designing antioxidant-based drugs that become activated under conditions of oxidative stress, which are often elevated in cancer cells. acs.org
| Therapeutic Target/Area | Key Findings | References |
| Cancer | Induces apoptosis and inhibits proliferation in colon cancer cells. nih.gov A derivative, graviquinone, shows antitumor activity. acs.org | nih.govacs.org |
| Neuroprotection | Exhibits protective effects against neurotoxicity. banglajol.info | banglajol.info |
| Nephroprotection | Demonstrates protective effects against kidney damage. banglajol.info | banglajol.info |
| Antimicrobial | Shows activity against various microbes. banglajol.infobenthamdirect.com | banglajol.infobenthamdirect.com |
| Anti-inflammatory | Reduces inflammation in various models. benthamdirect.comresearchgate.net | benthamdirect.comresearchgate.net |
Preclinical and Clinical Study Design
The translation of this compound from a promising phytochemical to a clinically approved therapeutic requires rigorous preclinical and clinical study design. banglajol.info Preclinical studies, encompassing both in vitro and in vivo models, are essential to elucidate the mechanisms of action, determine efficacy, and establish a preliminary safety profile. banglajol.inforesearchgate.net
In vitro studies have been instrumental in revealing the cellular and molecular targets of this compound. For example, research on human colon cancer cell lines has shown that this compound can induce apoptosis by modulating the expression of Bcl-2 family proteins and decreasing the mitochondrial membrane potential. nih.gov Such studies provide the foundational knowledge needed to design more complex in vivo experiments.
In vivo studies in animal models are critical for evaluating the systemic effects, pharmacokinetics, and potential toxicity of this compound and its derivatives. banglajol.info These studies help to establish a potential therapeutic window and identify any adverse effects before human trials. For instance, preclinical models of colon cancer have demonstrated the ability of this compound supplementation to suppress polyp formation. nih.gov
The design of clinical trials for this compound would need to consider its high bioavailability compared to other phenolic acids. nih.gov A sensitive and efficient Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed for the determination of this compound in human plasma, which is crucial for pharmacokinetic and pharmacodynamic studies in clinical settings. mdpi.com Future clinical trials will need to be carefully designed to assess the efficacy and safety of this compound in human subjects for specific disease indications.
Role in Plant Physiology and Agricultural Applications
This compound plays a fundamental role in the physiology of higher plants, acting as a key intermediate in the biosynthesis of several essential compounds. wur.nlresearchgate.net Its involvement in the phenylpropanoid pathway makes it central to the production of lignin (B12514952) and flavonoids, which are crucial for plant structure, development, and defense. oup.commdpi.com
Contribution to Lignin and Flavonoid Biosynthesis
This compound is a pivotal precursor for the biosynthesis of both lignin and flavonoids. wur.nl In the general phenylpropanoid pathway, the enzyme cinnamate (B1238496) 4-hydroxylase (C4H) catalyzes the conversion of trans-cinnamic acid to this compound. oup.commdpi.com Subsequently, 4-coumarate:CoA ligase (4CL) activates this compound to form p-coumaroyl-CoA. mdpi.comnih.gov
This activated molecule stands at a metabolic crossroads. It can be channeled into the flavonoid biosynthesis pathway, starting with the formation of naringenin (B18129) chalcone (B49325), or it can proceed down the path to monolignol synthesis, the building blocks of lignin. oup.commdpi.comfrontiersin.org Monolignols, such as p-coumaryl, coniferyl, and sinapyl alcohols, are derived from the phenylpropanoid pathway and polymerize to form the complex structure of lignin. oup.com In grasses, an alternative route exists where tyrosine can be directly converted to this compound, bypassing the C4H step. oup.com
The regulation of enzymes like 4CL is crucial in determining the metabolic flux towards either lignin or flavonoid production. nih.govnih.gov Studies in Populus trichocarpa have identified multiple 4CL isoforms with distinct kinetic properties, suggesting a complex regulatory network that controls the allocation of this compound to different biosynthetic pathways. nih.govnih.gov
| Biosynthetic Pathway | Key Enzymes | End Products | References |
| Lignin Biosynthesis | Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL) | Monolignols (p-coumaryl, coniferyl, sinapyl alcohols) | oup.commdpi.comnih.gov |
| Flavonoid Biosynthesis | 4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS) | Naringenin chalcone and other flavonoids | mdpi.comfrontiersin.org |
Impact on Plant Development and Defense Mechanisms
The role of this compound extends beyond being a simple building block; it actively influences plant growth, development, and defense. researchgate.netmdpi.com It is involved in plant responses to both biotic and abiotic stresses. frontiersin.orgmdpi.com
Exogenous application of this compound has been shown to have varied effects on plant development, in some cases inhibiting growth and in others promoting it, suggesting species-dependent responses. uwc.ac.zaoup.com For instance, in chia seedlings, exogenous this compound enhanced growth, which was attributed to the activation of reactive oxygen species-signaling pathways. uwc.ac.za Conversely, in tobacco, high concentrations of coumaric acid were found to inhibit growth and antioxidant enzyme activities. frontiersin.org
This compound is a key player in plant defense against pathogens. frontiersin.org It can act directly as an antimicrobial agent or indirectly by reinforcing the plant's physical barriers through lignification. researchgate.netresearchgate.net Studies have shown that pretreatment with this compound can enhance disease resistance in plants like sweet cherry and watermelon by activating defense responses and improving antioxidant capacity. frontiersin.orgresearchgate.net It has also been shown to inhibit the growth of pathogenic fungi. researchgate.net Furthermore, this compound and its derivatives, hydroxycinnamic acid amides (HCAAs), accumulate in response to fungal infections and are involved in plant immunity. frontiersin.org
Influence on Plant Cell Wall Synthesis and Structure
As a primary precursor to lignin, this compound has a profound influence on the synthesis and structure of the plant cell wall. wur.nlresearchgate.net Lignin is deposited in the secondary cell walls, providing mechanical strength, rigidity, and hydrophobicity to vascular tissues. oup.com
The incorporation of this compound into the cell wall, a process known as p-coumaroylation, significantly affects the properties of the cell wall. mdpi.com In grasses, this compound is predominantly ester-linked to lignin, particularly to the syringyl (S) lignin units. nih.gov This acylation of monolignols with this compound occurs in the cytosol before their incorporation into the lignin polymer. nih.gov
The presence and concentration of this compound can alter the structural characteristics of the cell wall and, consequently, the physical properties of the plant. For example, in maize, a lower concentration of this compound in the cell wall has been associated with greater rind puncture resistance and taller plants with higher biomass yield. acs.org Conversely, in other contexts, the accumulation of phenolic acids like this compound is linked to the stiffening and fortification of the cell wall, which can be a defense mechanism against pests. mdpi.com The esterification of cell wall components with p-coumaric and ferulic acids is believed to impact the digestibility of grass cell walls, a factor of great importance in agriculture and biofuel production. nih.gov
Applications in Food Science and Nutraceuticals
The growing consumer demand for natural and clean-label products has propelled the use of this compound in the food and nutraceutical industries. viablife.com Its inherent antioxidant and antimicrobial properties make it a valuable compound for enhancing food quality and developing health-promoting products. viablife.combanglajol.info
Functional Food Development
This compound is increasingly being incorporated into functional foods, which are designed to offer health benefits beyond basic nutrition. viablife.com Its primary role in this sector is as a natural preservative, extending the shelf life and maintaining the stability of food and beverages. viablife.com This is attributed to its ability to inhibit the growth of harmful bacteria and fungi, such as E. coli, Staphylococcus aureus, and various Aspergillus species. viablife.comknowde.com
A significant area of research is the use of this compound in active food packaging. knowde.comnih.gov When incorporated into packaging materials, it can help prevent the oxidative degradation of fatty foods. knowde.com Studies have shown that hydrocolloid films made from chitosan (B1678972) and fish gelatin containing this compound can effectively prevent the oxidation of such products. knowde.com Similarly, its incorporation into polyhydroxybutyrate-co-hydroxyvalerate (PHBV) films enhances their barrier properties to oxygen, which is crucial for preserving food quality. nih.govgoogle.com
Research has also explored the synergistic effects of this compound with other preservatives. For instance, when combined with potassium sorbate, it has been shown to significantly delay the deterioration of chilled pork by inhibiting bacterial growth and reducing the formation of biogenic amines. futuremarketinsights.com This not only improves preservation but also allows for a reduction in the amount of synthetic preservatives used. futuremarketinsights.com
The antioxidant properties of this compound are a key driver for its use in functional foods. viablife.com As a phenolic compound, it can scavenge free radicals, which contributes to its health-enhancing profile and makes it a desirable ingredient for consumers seeking foods with preventive health benefits. viablife.combanglajol.info
Interactive Data Table: Applications of this compound in Functional Foods
| Application Area | Specific Use | Observed Effects | Citations |
| Natural Preservation | Additive in food and beverages | Extends shelf life, maintains stability, inhibits microbial growth. | viablife.comencyclopedia.pubmdpi.com |
| Active Food Packaging | Incorporation into hydrocolloid films (chitosan, fish gelatin) | Prevents oxidation of fatty foods. | knowde.com |
| Incorporation into PHBV films | Enhances oxygen barrier properties. | nih.govgoogle.com | |
| Synergistic Preservation | Combination with Potassium Sorbate in chilled pork | Delays deterioration, inhibits bacterial growth, reduces biogenic amines. | futuremarketinsights.com |
| Health Enhancement | Ingredient in functional foods | Provides antioxidant benefits by scavenging free radicals. | viablife.combanglajol.info |
Nutraceutical Formulations
In the field of nutraceuticals, this compound is valued for its potential therapeutic properties, primarily its antioxidant and anti-inflammatory effects. viablife.comsigmaaldrich.com It is formulated into dietary supplements aimed at consumers seeking natural products for health maintenance and disease prevention. viablife.com The compound's ability to act as a free radical scavenger and inhibit enzymes that generate free radicals is a key aspect of its biological effectiveness. netmeds.comncsu.edu
The growing market for polyphenol-enriched products has further boosted the inclusion of this compound in nutraceuticals. viablife.com Research into its various bioactive properties, including anti-inflammatory and immunomodulatory activities, supports its application in wellness supplements. viablife.commdpi.com The development of nutraceuticals containing this compound is also driven by its low toxicity profile and its natural occurrence in a wide range of edible plants. netmeds.commdpi.com
Cosmetic and Dermatological Applications
The antioxidant and anti-melanogenic properties of this compound have led to its increasing use in the cosmetic and dermatological fields. viablife.comfuturemarketinsights.com It is recognized for its potential in skin care formulations aimed at anti-aging, skin lightening, and protection against environmental stressors. bloomtechz.com
Skin Lightening and Anti-aging Strategies
This compound has demonstrated significant potential as a skin-lightening agent. viablife.comnih.gov This is primarily due to its ability to inhibit tyrosinase, a key enzyme in the melanin (B1238610) biosynthetic pathway. nih.govnih.gov Its chemical structure is similar to that of L-tyrosine, the natural substrate for tyrosinase, allowing it to act as a competitive inhibitor. nih.govnih.gov Research has shown that this compound can be a more potent inhibitor of human tyrosinase than other well-known agents like arbutin (B1665170) and kojic acid. nih.gov It has been found to inhibit melanin synthesis in various models, including murine melanoma cells and human epidermal melanocytes. nih.gov
The anti-aging effects of this compound are linked to its antioxidant properties and its ability to protect the skin from oxidative stress. bloomtechz.com Oxidative stress from factors like UV radiation contributes to skin aging by degrading the extracellular matrix. encyclopedia.pub this compound has been shown to lower the levels of stratifin released from epidermal keratinocytes exposed to UV radiation. encyclopedia.pub Since stratifin stimulates the expression of matrix metalloproteinase 1 (MMP-1), which degrades collagen, the reduction of stratifin by this compound may help in preventing wrinkle formation. encyclopedia.pubnih.gov
Interactive Data Table: Dermatological Mechanisms of this compound
| Application | Mechanism of Action | Experimental Findings | Citations |
| Skin Lightening | Competitive inhibition of tyrosinase. | More potent inhibitor of human tyrosinase than arbutin and kojic acid; inhibits melanin synthesis in cell models. | nih.govnih.gov |
| Anti-aging | Reduction of UV-induced stratifin release from keratinocytes. | Lowers stratifin levels, potentially mitigating the expression of matrix metalloproteinase 1 (MMP-1) and wrinkle formation. | encyclopedia.pubnih.gov |
UV Protection and Photoprotective Effects
This compound exhibits photoprotective properties, making it a valuable ingredient in sun care products. nih.govencyclopedia.pub It can absorb UV radiation, thereby reducing its harmful effects on the skin. encyclopedia.pub Its antioxidant capacity also plays a crucial role in minimizing oxidative stress in keratinocytes exposed to UV radiation. mdpi.com
Studies have demonstrated that topical application of a cream containing this compound can mitigate UV-induced erythema (redness) and subsequent pigmentation in human skin. encyclopedia.pubresearchgate.net In animal studies, mice pretreated with a this compound cream showed a significant reduction in UV-induced changes in skin color and lightness. encyclopedia.pub Furthermore, this compound has been shown to protect skin cells from UV-induced cytotoxicity. researchgate.net This dual functionality of providing both antimelanogenic and UV-protection effects makes it an excellent candidate for comprehensive sun care formulations. nih.gov
Biotechnology and Industrial Applications
Beyond food and cosmetics, this compound has significant applications in biotechnology and various industrial processes. google.com Its production through biotechnological methods is gaining traction as a more sustainable alternative to chemical synthesis or plant extraction. viablife.comgoogle.com
Microbial fermentation is a promising method for producing this compound. viablife.commdpi.com Companies have developed fermentation processes using microorganisms programmed to create high-purity this compound, which is particularly suitable for cosmetic and pharmaceutical applications. viablife.com This bio-based production can be more cost-effective and environmentally friendly. google.com For instance, engineered strains of the yeast Kluyveromyces marxianus and the bacterium Pseudomonas putida KT2440 have been developed for the bioconversion of aromatic amino acids like L-tyrosine into this compound. mdpi.comnih.gov
In industrial applications, this compound serves as an important precursor for the synthesis of other valuable compounds, including flavonoids, stilbenes, and polymers. google.com It is also used as a cross-linker for creating edible films and food gels. netmeds.com Its antioxidant properties make it a potential natural alternative to synthetic additives in various products. banglajol.info Furthermore, it is being explored for use in coatings, composites, and adhesives for sectors such as biomedical, transportation, and electronics.
Engineered Microbes for this compound Production
The microbial synthesis of this compound offers a promising and sustainable alternative to traditional plant extraction and chemical synthesis methods. researchgate.net Metabolic engineering efforts have primarily focused on well-characterized microorganisms like Escherichia coli and Saccharomyces cerevisiae to establish efficient production platforms. nih.govrsc.org These engineered microbes are designed to convert simple carbon sources, such as glucose or xylose, into this compound through the introduction and optimization of specific metabolic pathways. mdpi.combohrium.com
Two principal biosynthetic routes are commonly engineered into microbial hosts for this compound production:
The L-Tyrosine-dependent pathway: This is a more direct route, utilizing the enzyme tyrosine ammonia-lyase (TAL) to convert L-tyrosine directly into this compound. rsc.orgresearchgate.net TAL enzymes from various sources, such as Flavobacterium johnsoniae and Rhodotorula glutinis, have been successfully expressed in microbial hosts. researchgate.netoup.com
The L-Phenylalanine-dependent pathway: This route first involves the conversion of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequently, cinnamic acid is hydroxylated to this compound by cinnamate-4-hydroxylase (C4H), which requires a cytochrome P450 reductase (CPR) as a redox partner. nih.govpacific.edu
To enhance the production titers, various metabolic engineering strategies have been employed. These include the overexpression of feedback-resistant enzymes to increase the precursor supply of aromatic amino acids (L-tyrosine and L-phenylalanine), the enhancement of the intracellular pool of cofactors like NADPH, and the deletion of competing pathways to channel metabolic flux towards this compound. nih.govresearchgate.netpacific.edu For instance, in E. coli, strategies have involved using L-phenylalanine-overproducing strains as a chassis, optimizing the expression of C4H and its redox partner, and increasing NADPH availability. nih.govpacific.edumdpi.com In S. cerevisiae, efforts have included knocking out byproduct pathways and overexpressing key enzymes in the aromatic amino acid pathway. bohrium.comresearchgate.net Co-culture systems, where different engineered strains perform complementary parts of the biosynthetic pathway, have also been developed to improve production. nih.gov
The table below summarizes key research findings on the microbial production of this compound.
| Host Organism | Key Enzymes Introduced/Engineered | Precursor/Carbon Source | Titer | Reference(s) |
| Escherichia coli | AtPAL2, AtC4H, AtATR2, ppnk overexpression | Glucose | 3.09 g/L | nih.gov |
| Escherichia coli | SmPAL, AtC4H, AtCPR1, zwf overexpression | Glucose | 1.5 g/L | pacific.edu |
| Saccharomyces cerevisiae | TAL (F. johnsoniae), ARO4, ARO7, aroL | Glucose | 1.93 g/L | researchgate.net |
| Saccharomyces cerevisiae | Engineered TAL and PAL branches | Glucose | 523.86 mg/L | nih.gov |
| Saccharomyces cerevisiae | Co-culture with CMC-degrading strain | Carboxymethyl-cellulose (CMC) | 71.71 mg/L | nih.gov |
| Corynebacterium glutamicum | TAL (F. johnsoniae), optimized shikimate pathway | Glucose | 661 mg/L | researchgate.net |
Production of Value-Added Derivatives
This compound serves as a critical precursor for the biosynthesis of a wide array of valuable natural products and their derivatives. nih.gov Microbial platforms engineered to produce this compound can be further modified to synthesize these downstream compounds, creating integrated "cell factories" for a range of high-value chemicals. researchgate.net
One of the most notable derivatives is resveratrol (B1683913) , a stilbenoid with significant antioxidant properties. The biosynthesis of resveratrol from this compound is typically achieved by introducing two key enzymes into a microbial host: 4-coumarate-CoA ligase (4CL) and stilbene (B7821643) synthase (STS). mdpi.comcabidigitallibrary.org 4CL activates this compound to its CoA-thioester, p-coumaroyl-CoA, which is then condensed with three molecules of malonyl-CoA by STS to form resveratrol. mdpi.com Engineered E. coli and S. cerevisiae have been successfully used to produce resveratrol, with strategies focusing on enzyme selection and balancing precursor supply. mdpi.commdpi.combeilstein-journals.org
Caffeic acid , another valuable phenolic acid with potent antioxidant activity, is produced by the 3-hydroxylation of this compound. nih.gov This conversion is catalyzed by p-coumarate 3-hydroxylase (C3H), a cytochrome P450-dependent monooxygenase, or by other hydroxylases like 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H). rsc.orgnih.gov The functional expression of these enzymes in hosts like E. coli and S. cerevisiae has enabled the microbial production of caffeic acid from this compound or directly from glucose in engineered strains. nih.govacs.org
Other important derivatives produced from this compound include:
4-Vinylphenol (B1222589) (4-VP): A monomer for bioplastics, produced via the enzymatic decarboxylation of this compound by phenolic acid decarboxylase (PAD). mdpi.comresearchgate.netjst.go.jp
p-Hydroxybenzoic acid: A precursor for parabens and other chemicals, which can be formed through the degradation of this compound by certain fungi like Paecilomyces variotii. mdpi.com
Benzylisoquinoline alkaloids (BIAs): A diverse class of pharmaceuticals, synthesized through multi-step enzymatic cascades starting from this compound derivatives and dopamine. researchgate.net
Phloretic acid: Produced by the hydrogenation of the propenoic side chain of this compound. pacific.edu
The table below highlights some of the value-added derivatives produced from this compound using microbial systems.
| Derivative | Host Organism | Key Enzyme(s) | Production Titer/Yield | Reference(s) |
| Resveratrol | Escherichia coli | At4CL1, VvSTS | 2.3 g/L (from p-CA) | mdpi.comnih.gov |
| Resveratrol | Saccharomyces cerevisiae | At4CL, VvSTS | 800 mg/L (de novo) | beilstein-journals.org |
| Caffeic Acid | Escherichia coli | C3H (S. espanaensis), F185L mutant of CYP199A2 | 2.8 g/L (from p-CA) | nih.gov |
| Caffeic Acid | S. cerevisiae / C. glycerinogenes co-culture | HpaBC | 1.94 g/L (from hydrolysate) | acs.org |
| 4-Vinylphenol | Corynebacterium glutamicum | PAD | 18.7 g/L (from pure p-CA) | jst.go.jp |
| p-Hydroxybenzoic acid | Paecilomyces variotii | - | 200 mg/L | mdpi.com |
| (S)-Norcoclaurine (a BIA) | Biocatalytic cascade | Decarboxylase, epoxidase, isomerase, NCS | 1.2 g/L (from p-CA rich hydrolysate) | researchgate.net |
Emerging Research Areas and Unexplored Potentials
Investigation of Structure-Activity Relationships
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and effective derivatives. Research in this area focuses on how modifications to the this compound molecule—such as changes to the phenolic hydroxyl group, the carboxylic acid group, or the propenoic acid side chain—influence its therapeutic properties.
Studies have shown that esterification of the carboxylic acid group can significantly enhance the biological activity of this compound. mdpi.com For example, ethyl and n-butyl p-coumarate have demonstrated greater cytotoxicity against melanoma cells at lower doses compared to the parent acid. mdpi.com This increased activity is often attributed to improved lipophilicity, which facilitates better cell membrane penetration. mdpi.com Similarly, the synthesis of amide derivatives has been explored to modulate activity. bohrium.comukm.my Comparing cinnamic acid amides and esters, amides have shown more potent antioxidant activity, while esters exhibited stronger inhibitory effects against enzymes like monoamine oxidase B (MAO-B). jst.go.jpnih.gov
The antioxidant capacity, a key feature of this compound, is also heavily influenced by its structure. The ranking of antioxidant potential among hydroxycinnamic acids often places caffeic acid and ferulic acid above this compound, highlighting the importance of the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring. pacific.edu The synthesis of conjugates, such as those with amino acids or other phenolics, can lead to synergistic effects, resulting in derivatives with enhanced antioxidant or antimicrobial properties. bohrium.compacific.edu For instance, certain amide derivatives of this compound have shown improved antibacterial and antioxidant activity compared to the parent compound. bohrium.com These structure-activity relationship (SAR) studies are vital for the rational design of new derivatives with targeted applications, from anticancer agents to food preservatives. nih.govukm.my
Systems Biology Approaches to this compound Pathways
Systems biology offers a powerful framework for understanding and optimizing the microbial production of this compound and its derivatives. nih.gov By integrating multi-omics data—such as transcriptomics, proteomics, and metabolomics—with computational modeling, researchers can gain a holistic view of the cellular processes affected by the introduction of biosynthetic pathways. researchgate.netnih.gov
Metabolic flux analysis (MFA), particularly using 13C-labeling, has been employed to quantify the flow of carbon through central metabolic pathways and into the engineered this compound or resveratrol production pathways in E. coli. nih.govacs.org This approach helps identify metabolic bottlenecks, such as limitations in precursor supply (e.g., tyrosine and malonyl-CoA) or imbalances in cofactor regeneration. nih.gov For instance, MFA revealed that in a resveratrol-producing E. coli co-culture, a balance between the citric acid cycle and the supply of malonyl-CoA was critical for maximizing production. nih.gov
Transcriptomic and metabolomic analyses have been used to study the response of host organisms like Saccharomyces cerevisiae to the stress of producing this compound. nih.govresearchgate.net These studies have revealed significant changes in the expression of genes related to amino acid and sugar transport, as well as protein biosynthesis. researchgate.net In one study, identifying and subsequently knocking out specific transporter genes that were downregulated during production led to a 20-50% improvement in this compound titers. researchgate.net Multi-omics network models are being developed to pinpoint key genes and regulatory hubs that are associated with tolerance to and production of this compound, paving the way for targeted metabolic engineering strategies to create more robust and efficient industrial strains. researchgate.netnih.gov These systems-level investigations are essential for moving beyond single-gene modifications to the rational re-engineering of entire metabolic networks for optimized bioproduction.
Advanced Delivery Systems for this compound
Despite its beneficial biological activities, the therapeutic application of this compound can be limited by factors such as low water solubility and poor bioavailability. researchgate.net To overcome these challenges, researchers are developing advanced delivery systems designed to protect the compound, enhance its solubility, and facilitate its targeted delivery to specific sites in the body.
Nanoencapsulation is a prominent strategy being explored. cabidigitallibrary.orgffhdj.com This involves enclosing this compound within nanocarriers, which can improve its stability and release profile. Various materials are being investigated for this purpose:
Liposomes: These are vesicular structures composed of lipid bilayers. Nano-liposomal carriers of this compound have been developed to increase its anticancer efficacy against melanoma cells by inducing targeted apoptosis. nih.govrsc.org Mannosylated liposomes have been used to specifically target synovial macrophages in rheumatoid arthritis models, inhibiting bone resorption. hud.ac.uk
Nanoparticles: Solid nanoparticles made from biodegradable polymers or other materials are also being used. For instance, this compound has been loaded into aptamer-conjugated starch nanoparticles for the effective treatment of triple-negative breast cancer. nih.gov Mesoporous silica (B1680970) nanoparticles have also been investigated as carriers, with some systems using this compound derivatives as photo-switchable "valves" to control drug release in response to UV light. rsc.orgresearchgate.net
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility. mdpi.combiorxiv.org While less common for this compound itself, the "drug-in-cyclodextrin-in-liposome" approach is a sophisticated strategy being developed for other poorly soluble compounds. biorxiv.org
These advanced delivery systems not only aim to improve the physicochemical properties of this compound but also to enhance its therapeutic index by ensuring it reaches the target tissue in sufficient concentrations while minimizing systemic exposure. nih.govhud.ac.uk
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying p-Coumaric acid in plant extracts?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 310 nm is widely used for quantification. Ensure column selection (e.g., C18 reverse-phase) and mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid) are optimized for phenolic acid separation. Calibration curves using certified reference standards (≥98% purity) are critical for accuracy .
- Data Validation : Include spike-and-recovery tests (85–110% recovery range) and inter-day precision checks (RSD <5%) to address matrix effects and instrument variability .
Q. How can researchers mitigate oxidative degradation of this compound during experimental storage?
- Protocol Design : Store solutions in amber vials at −20°C under nitrogen gas to minimize light- and oxygen-induced degradation. Add antioxidants like 0.1% ascorbic acid to aqueous matrices .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to model long-term degradation kinetics .
Q. What in vitro models are appropriate for preliminary screening of this compound’s antioxidant activity?
- Experimental Framework : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Normalize results to Trolox equivalents and account for solvent interference (e.g., dimethyl sulfoxide at <1% v/v) .
- Limitations : Pair with cell-based assays (e.g., H2O2-induced oxidative stress in HepG2 cells) to validate physiological relevance .
Advanced Research Questions
Q. How do discrepancies arise in reported IC50 values for this compound’s tyrosinase inhibition, and how can they be resolved?
- Data Contradiction Analysis : Variability stems from enzyme sources (mushroom vs. human recombinant tyrosinase) and assay conditions (pH, L-DOPA substrate concentration). Standardize protocols using recombinant human tyrosinase and pre-incubation periods ≥10 minutes .
- Statistical Reconciliation : Apply mixed-effects models to pool data from heterogeneous studies, adjusting for covariates like substrate type .
Q. What molecular dynamics (MD) simulation parameters best predict this compound’s binding affinity to COX-2?
- Computational Design : Use AMBER or GROMACS with CHARMM36 force fields. Simulate ligand-protein interactions over 100 ns, with explicit solvent models (TIP3P water). Validate with MM-PBSA binding free energy calculations .
- Troubleshooting : Address force field inaccuracies by cross-validating with experimental SPR (Surface Plasmon Resonance) binding data .
Q. Why do in vivo bioavailability studies of this compound show conflicting absorption rates, and how can study designs be optimized?
- Experimental Variables : Differences in animal models (e.g., murine vs. porcine gut physiology) and dosing regimens (bolus vs. sustained release). Use cannulated rodent models with portal vein sampling for real-time pharmacokinetics .
- Metabolite Tracking : Employ LC-MS/MS to distinguish parent compounds from phase-II metabolites (e.g., sulfated or glucuronidated derivatives) .
Methodological Resources
- Safety Protocols : Follow OSHA HCS guidelines for handling this compound, including PPE (nitrile gloves, goggles) and ventilation controls (fume hoods) .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw chromatograms and simulation trajectories in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
